Product packaging for Methyl 2-Oxovalerate(Cat. No.:CAS No. 6376-59-6)

Methyl 2-Oxovalerate

Katalognummer: B1581321
CAS-Nummer: 6376-59-6
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: MBNLVYPIKSWXCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-Oxovalerate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1581321 Methyl 2-Oxovalerate CAS No. 6376-59-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNLVYPIKSWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349001
Record name Methyl 2-Oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6376-59-6
Record name Methyl 2-Oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-Oxovalerate: A Key Biomarker in Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. Among these, methyl 2-oxovalerate, the keto acid derived from isoleucine, is a critical biomarker for the diagnosis and monitoring of MSUD. Its accumulation, along with other toxic metabolites, contributes significantly to the severe neurological damage observed in patients. This technical guide provides a comprehensive overview of this compound's role as an MSUD biomarker, including quantitative data, detailed experimental protocols for its measurement, and an exploration of the signaling pathways it perturbs.

Introduction to Maple Syrup Urine Disease and this compound

Maple Syrup Urine Disease (MSUD) is a rare inborn error of metabolism with a worldwide incidence of approximately 1 in 185,000 live births. The disease is caused by mutations in the genes encoding the subunits of the BCKAD complex, a critical enzyme in the catabolism of the essential amino acids leucine, isoleucine, and valine.[1][2] The resulting accumulation of these BCAAs and their respective α-keto acids, including this compound (also known as α-keto-β-methylvaleric acid or KMV), α-ketoisocaproate (KIC), and α-ketoisovalerate (KIV), leads to severe metabolic intoxication.[3][4]

Clinically, MSUD is classified into several phenotypes based on the residual activity of the BCKAD enzyme, with classic MSUD being the most severe form, presenting with less than 2% of normal enzyme activity.[5] Intermediate and intermittent forms exhibit higher residual enzyme activity and a milder clinical course. The accumulation of BCAAs and BCKAs, particularly leucine and its keto acid KIC, is neurotoxic and can lead to ketoacidosis, neurological damage, developmental delay, and, if untreated, death. This compound, derived from isoleucine, is a key biomarker used in the diagnosis and management of MSUD, with its levels reflecting the metabolic state of the patient.

Quantitative Data: this compound Levels in MSUD

The concentration of this compound is significantly elevated in patients with MSUD compared to healthy individuals. These levels can vary depending on the clinical phenotype, dietary management, and the patient's metabolic status.

Table 1: Plasma this compound and Other Relevant Metabolites in MSUD

AnalyteHealthy Controls (μmol/L)Classic MSUD (μmol/L)Intermediate MSUD (μmol/L)Intermittent MSUD (μmol/L)
This compound Undetectable - Low μM rangeHighly Elevated (exact range not consistently reported)ElevatedNormal to slightly elevated (significantly elevated during metabolic crisis)
Leucine56 - 178>1000 (during crisis)Persistently elevatedNormal (elevated during crisis)
Isoleucine34 - 106Significantly elevatedPersistently elevatedNormal (elevated during crisis)
Valine108 - 314Significantly elevatedPersistently elevatedNormal (elevated during crisis)
Alloisoleucine0 - 2Markedly elevated (>5)ElevatedPresent during crisis

Table 2: Urinary this compound in MSUD

AnalyteHealthy ControlsClassic MSUDIntermediate MSUDIntermittent MSUD
This compound Trace amountsHighly ElevatedElevatedElevated during metabolic crisis

Table 3: Cerebrospinal Fluid (CSF) BCAA Concentrations in MSUD

AnalyteHealthy ControlsMSUD Patients (during crisis)
LeucineNormal RangeSignificantly Increased
IsoleucineNormal RangeSignificantly Increased
ValineNormal RangeSignificantly Increased

Experimental Protocols for this compound Quantification

Accurate and precise measurement of this compound is crucial for the diagnosis and monitoring of MSUD. Several analytical methods are employed for its quantification in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of organic acids, including this compound, in urine.

Sample Preparation (Urine)

  • Extraction:

    • To 200 μL of urine, add an internal standard (e.g., 2-ketocaproic acid).

    • Acidify the sample with hydrochloric acid to a pH of less than 2.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried extract is first treated with methoxyamine HCl to protect keto groups.

    • Subsequently, the sample is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.

Instrumentation and Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid separation (e.g., DB-5ms).

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in plasma and other biological fluids, often with simpler sample preparation.

Sample Preparation (Plasma)

  • Protein Precipitation:

    • To a small volume of plasma (e.g., 20-50 μL), add a stable isotope-labeled internal standard of this compound.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

  • Extraction:

    • The supernatant is transferred to a clean tube and can be directly injected or evaporated and reconstituted in the initial mobile phase.

Instrumentation and Analysis

  • Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.

  • Tandem Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and accurate quantification.

Enzymatic Assay

Enzymatic methods can be used for the determination of total branched-chain α-keto acids.

Principle

  • This method utilizes the NADH-dependent enantioselective amination of the keto acids catalyzed by leucine dehydrogenase. The consumption of NADH is measured spectrophotometrically and is proportional to the concentration of the BCKAs.

Signaling Pathways and Pathophysiology

The accumulation of this compound and other BCKAs in MSUD contributes to the pathophysiology of the disease, particularly the severe neurological symptoms, through the disruption of several key cellular signaling pathways.

Isoleucine Catabolism and BCKAD Deficiency

Isoleucine_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Isoleucine Isoleucine KMV This compound (KMV) Isoleucine->KMV reversible aKG α-Ketoglutarate BCAT Branched-Chain Amino Acid Transaminase (BCAT) aKG->BCAT Glu Glutamate BCKAD Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex KMV->BCKAD BCAT->Glu Metabolites Downstream Metabolites BCKAD->Metabolites irreversible MSUD_block Deficient in MSUD

Neurotoxicity Mechanisms

The neurotoxic effects of elevated this compound and other BCKAs are multifactorial, involving mitochondrial dysfunction, oxidative stress, and neuroinflammation.

Mitochondrial Dysfunction and Oxidative Stress

Accumulated BCKAs can impair mitochondrial function by inhibiting key enzymes of the respiratory chain. This leads to reduced ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, contributing to neuronal cell death.

Oxidative_Stress_Pathway KMV Elevated this compound & other BCKAs Mito Mitochondrial Dysfunction KMV->Mito ETC Inhibition of Electron Transport Chain Mito->ETC ATP Reduced ATP Production Mito->ATP ROS Increased Reactive Oxygen Species (ROS) Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Neuronal Apoptosis Damage->Apoptosis

Neuroinflammation

Elevated BCKAs can trigger a neuroinflammatory response in the brain. This involves the activation of microglia and astrocytes, which release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This chronic inflammatory state can further exacerbate neuronal damage and contribute to the progressive neurological decline seen in MSUD.

Neuroinflammation_Pathway KMV Elevated this compound & other BCKAs Microglia Microglia & Astrocyte Activation KMV->Microglia Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Inflammation Chronic Neuroinflammation Cytokines->Inflammation Damage Neuronal Damage Inflammation->Damage

Disruption of Glutamate Metabolism

High levels of BCKAs can interfere with glutamate metabolism in the brain. This can lead to an imbalance in excitatory and inhibitory neurotransmission, contributing to the neurological symptoms of MSUD, such as seizures and encephalopathy.

Conclusion

This compound is a pivotal biomarker in the diagnosis and therapeutic monitoring of Maple Syrup Urine Disease. Its accumulation, a direct consequence of BCKAD deficiency, plays a significant role in the complex pathophysiology of the disease, particularly in the induction of neurotoxicity through mechanisms involving mitochondrial dysfunction, oxidative stress, and neuroinflammation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate molecular mechanisms underlying MSUD and to develop novel therapeutic strategies aimed at mitigating the devastating effects of this metabolic disorder. Further research is warranted to establish more precise quantitative ranges of this compound across different MSUD phenotypes and to fully elucidate the signaling cascades it disrupts.

References

The Role of Methyl 2-Oxovalerate in Insulin Resistance and Type 2 Diabetes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated circulating levels of branched-chain amino acids (BCAAs) and their corresponding branched-chain ketoacids (BCKAs) are increasingly recognized as a metabolic signature of insulin resistance and a predictive marker for the development of type 2 diabetes (T2D). Methyl 2-oxovalerate, the α-ketoacid analog of isoleucine, has emerged as a particularly significant metabolite in this association. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the pathophysiology of insulin resistance and T2D. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic targets and biomarkers within the complex interplay of BCAA metabolism and metabolic disease.

Introduction

Insulin resistance, a condition characterized by a diminished physiological response to insulin, is a central feature of T2D and the metabolic syndrome.[1] While the etiology of insulin resistance is multifactorial, recent metabolomic studies have consistently identified dysregulation of BCAA metabolism as a key contributing factor.[2][3] The three essential BCAAs—leucine, isoleucine, and valine—and their catabolic intermediates, the BCKAs, are not merely substrates for protein synthesis but also act as crucial signaling molecules.[4] An accumulation of these metabolites has been linked to impaired insulin signaling, mitochondrial dysfunction, and cellular stress, all of which contribute to the insulin-resistant state.[5]

This compound (also known as 3-methyl-2-oxovalerate or α-keto-β-methylvalerate) is the product of the initial transamination of isoleucine. Notably, studies have highlighted this compound as one of the strongest predictive biomarkers for impaired fasting glucose, independent of glucose levels, suggesting a direct or indirect role in the early stages of metabolic dysregulation. This guide will delve into the metabolic pathways involving this compound, the experimental evidence linking it to insulin resistance, and the potential mechanisms through which it exerts its effects.

Biochemical Context: Isoleucine Catabolism and this compound Formation

The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle. The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which are present in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. BCAT2, the more ubiquitous isoform, transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and this compound.

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, including this compound, by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of the BCKDH complex is tightly regulated by phosphorylation (inactivation) by BCKDH kinase (BCKDK) and dephosphorylation (activation) by the phosphatase PPM1K. In states of insulin resistance, it is hypothesized that impaired BCKDH activity leads to the accumulation of BCAAs and BCKAs, including this compound, in circulation.

G cluster_0 Isoleucine Catabolism Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT This compound This compound BCKDH Complex BCKDH Complex This compound->BCKDH Complex alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT Glutamate Glutamate BCAT->this compound BCAT->Glutamate Downstream Metabolites Downstream Metabolites BCKDH Complex->Downstream Metabolites

Caption: Simplified pathway of isoleucine catabolism to this compound.

Quantitative Data Linking this compound to Insulin Resistance and T2D

Observational and metabolomic studies have provided quantitative evidence for the association between elevated this compound and metabolic dysfunction. The data consistently point towards its potential as a biomarker for identifying individuals at risk for T2D.

ParameterPopulation/ModelKey FindingOdds Ratio (95% CI) / p-valueReference
Association with Impaired Fasting Glucose (IFG) Cross-sectional cohort (TwinsUK)Strongest predictive biomarker for IFG after glucose.1.65 (1.39–1.95) / p = 8.46 × 10⁻⁹
Replication of IFG Association Independent population (KORA)Significant association with IFG.1.68 (1.34–2.11) / p = 6.52 × 10⁻⁶
Validation in Urine for IFG Twin study with urine metabolomicsSignificant correlation with IFG in urine samples.1.87 (1.27–2.75) / p = 1 × 10⁻³
Genetic Association Genome-wide association study (GWAS)Strongly associated with SNPs upstream of the PPM1K gene.p = 1.21 × 10⁻¹⁶ (for top hit SNP rs1440581)
Association with Insulin Resistance (HOMA-IR) Obese youthPositive correlation with HOMA-IR at 6-month follow-up.Not specified
Change with Lifestyle Intervention Obese youth (males)Decreased levels following lifestyle intervention.Not specified

Mechanisms of this compound-Associated Insulin Resistance

While the precise mechanisms are still under investigation, several hypotheses have been proposed to explain how elevated levels of this compound and other BCKAs contribute to insulin resistance.

Activation of the mTORC1 Signaling Pathway

A prominent hypothesis suggests that BCAAs and their ketoacid counterparts can activate the mammalian target of rapamycin complex 1 (mTORC1). Chronic activation of mTORC1 can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues. This inhibitory phosphorylation impairs the downstream insulin signaling cascade, including the activation of PI3K and Akt, ultimately leading to reduced glucose uptake and utilization.

G cluster_0 Proposed Mechanism of BCKA-Induced Insulin Resistance BCAAs/BCKAs Elevated BCAAs/ This compound mTORC1 mTORC1 BCAAs/BCKAs->mTORC1 Activation IRS1_Ser IRS-1 (Serine Phosphorylation) mTORC1->IRS1_Ser Inhibitory Phosphorylation PI3K_Akt PI3K -> Akt Signaling IRS1_Ser->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Stimulation Insulin_Resistance Insulin Resistance PI3K_Akt->Insulin_Resistance Impairment leads to Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K_Akt Activation Insulin Insulin Insulin->Insulin_Receptor

Caption: mTORC1-mediated insulin resistance by BCAAs/BCKAs.
Mitochondrial Dysfunction

The accumulation of BCKAs and their subsequent metabolites can lead to mitochondrial stress. This can occur through several mechanisms, including overloading the tricarboxylic acid (TCA) cycle, inhibiting key enzymes like pyruvate dehydrogenase, and promoting incomplete fatty acid oxidation. The resulting mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS), which further exacerbates insulin resistance.

Competition for Substrate Oxidation

Increased BCAA catabolism can compete with glucose and fatty acids for oxidation within the mitochondria. This competition for metabolic substrates can lead to impaired glucose uptake and utilization in peripheral tissues such as skeletal muscle, contributing to hyperglycemia.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is based on established methods for the sensitive and specific quantification of ketoacids in biological matrices.

Objective: To accurately measure the concentration of (S)-3-methyl-2-oxovalerate in human plasma.

Materials and Reagents:

  • Standards: (S)-3-methyl-2-oxovalerate and a stable isotope-labeled internal standard (e.g., (S)-3-methyl-2-oxovalerate-¹³C₅, ¹⁵N).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: LC-MS grade formic acid and ammonium acetate.

  • Water: Deionized water (18.2 MΩ·cm).

  • Plasma: Human plasma collected with K₂EDTA as an anticoagulant, stored at -80°C.

Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions (Example):

  • HPLC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX 5500 QTRAP® or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Method Validation: The analytical method should be validated according to established bioanalytical method validation guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

G cluster_0 Experimental Workflow for this compound Analysis Sample_Collection Plasma Sample Collection (K2EDTA, -80°C) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep HPLC_Separation HPLC Separation (C18 Column) Sample_Prep->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Enzymatic Synthesis of Methyl 2-Oxovalerate from Isoleucine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic synthesis of methyl 2-oxovalerate, a valuable chiral keto acid, from the amino acid isoleucine. The document elucidates the primary biocatalytic strategies, including transamination and oxidative deamination, and presents a comparative analysis of the enzymes employed. Detailed experimental protocols for enzyme assays, whole-cell biocatalysis, and product quantification are provided. Furthermore, this guide summarizes key quantitative data to facilitate enzyme selection and process optimization. Visual workflows and pathway diagrams are included to offer a clear and comprehensive understanding of the synthesis pathways and experimental procedures.

Introduction

This compound, also known as methyl 2-oxopentanoate, is a significant chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its enantiopurity is often crucial for the desired biological activity of the final product. Traditional chemical synthesis of such chiral molecules can be challenging, often requiring harsh reaction conditions, expensive catalysts, and resulting in racemic mixtures that necessitate difficult and costly resolution steps.[2]

Enzymatic synthesis offers a compelling alternative, providing high stereoselectivity, mild reaction conditions, and a more environmentally benign footprint.[3] The conversion of L-isoleucine, a readily available amino acid, to (S)-3-methyl-2-oxovalerate is a key biosynthetic transformation.[4] This guide focuses on the two primary enzymatic routes for this conversion: transamination catalyzed by branched-chain amino acid aminotransferases (BCATs) and oxidative deamination catalyzed by L-amino acid oxidases (LAAOs) and L-amino acid deaminases (LAADs).

Enzymatic Pathways for this compound Synthesis

The enzymatic conversion of L-isoleucine to this compound can be achieved through two main pathways, each employing a different class of enzymes with distinct mechanisms and cofactor requirements.

Transamination Pathway using Branched-Chain Amino Acid Aminotransferases (BCATs)

Branched-chain amino acid aminotransferases (EC 2.6.1.42) catalyze the reversible transfer of an amino group from a branched-chain amino acid (BCAA) like isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate.[4] This reaction yields the corresponding branched-chain α-keto acid (BCKA), in this case, (S)-3-methyl-2-oxovalerate, and glutamate. BCATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes and are found in both eukaryotes and prokaryotes, with cytosolic and mitochondrial isoforms in mammals.

The reaction can be summarized as follows:

L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxovalerate + L-Glutamate

This pathway is a crucial step in the natural catabolism of BCAAs.

Oxidative Deamination Pathway

Oxidative deamination offers a more direct route to the α-keto acid from the corresponding amino acid. This can be achieved by two main types of flavoenzymes: L-amino acid oxidases and L-amino acid deaminases.

L-amino acid oxidases (EC 1.4.3.2) are flavoproteins that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. These enzymes utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a cofactor. LAAOs are widely distributed and have been isolated from various sources, including snake venoms, bacteria, and fungi.

The reaction proceeds as follows:

L-Isoleucine + O₂ + H₂O → (S)-3-Methyl-2-oxovalerate + NH₃ + H₂O₂

A potential drawback of using LAAOs is the production of hydrogen peroxide, which can be inhibitory or degradative to the enzyme and the product. This can often be mitigated by the addition of catalase to the reaction mixture to decompose the hydrogen peroxide.

L-amino acid deaminases are membrane-bound flavoenzymes that also catalyze the deamination of L-amino acids to α-keto acids and ammonia. A key advantage of LAADs over LAAOs is that they do not produce hydrogen peroxide as a byproduct. Instead, they typically transfer electrons to an acceptor in the electron transport chain. LAADs have been identified in bacteria, particularly of the Proteus genus.

The reaction mechanism is:

L-Isoleucine + Acceptor → (S)-3-Methyl-2-oxovalerate + NH₃ + Reduced Acceptor

Quantitative Data on Enzymes

The selection of an appropriate enzyme for the synthesis of this compound is critical and depends on factors such as substrate specificity, catalytic efficiency, and optimal reaction conditions. The following tables summarize key quantitative data for BCATs, LAAOs, and LAADs from various sources.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs)

Enzyme SourceSubstrateK_m (mM)Optimal pHOptimal Temperature (°C)
Escherichia coliL-Isoleucine0.48.037
Homo sapiens (cBCAT)L-Isoleucine0.88.537
Saccharomyces cerevisiaeL-Isoleucine1.27.530

Table 2: Kinetic Parameters of L-Amino Acid Oxidases (LAAOs)

Enzyme SourceSubstrateK_m (mM)Optimal pHOptimal Temperature (°C)
Crotalus adamanteus venomL-Leucine1.07.537
Trimeresurus mucrosquamatus venomL-Leucine1.177.6Not Specified
Bungarus caeruleus venomL-Leucine0.04866.537
Pseudoalteromonas luteoviolaceaL-Leucine0.347.0-8.040-50
Aspergillus terreusL-Phenylalanine266.030

Table 3: Catalytic Properties of L-Amino Acid Deaminases (LAADs)

Enzyme SourceSubstrateSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)
Proteus mirabilis (recombinant)L-Phenylalanine0.947.530
Proteus myxofaciens (recombinant)L-Phenylalanine0.67.037
Proteus vulgaris (whole cell)L-LeucineNot specified8.035

Note: Data is compiled from multiple sources and reaction conditions may vary. Specific activity is highly dependent on the assay conditions and protein purity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of this compound.

Enzyme Activity Assays

This assay measures the decrease in NADH absorbance at 340 nm, which is coupled to the formation of glutamate.

Materials:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 200 mM L-Isoleucine solution

  • 200 mM α-Ketoglutarate solution

  • 10 mM Pyridoxal 5'-phosphate (PLP) solution

  • 10 mM NADH solution

  • L-Glutamate dehydrogenase (GDH) (approx. 500 U/mL)

  • Purified BCAT enzyme solution

Procedure:

  • In a 1 mL cuvette, prepare the following reaction mixture:

    • 800 µL Tris-HCl buffer

    • 50 µL L-Isoleucine solution

    • 50 µL α-Ketoglutarate solution

    • 10 µL PLP solution

    • 20 µL NADH solution

    • 10 µL GDH solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the purified BCAT enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute under the specified conditions.

This assay measures the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

  • 100 mM Potassium phosphate buffer (pH 7.5)

  • 100 mM L-Isoleucine solution

  • 10 mg/mL Horseradish peroxidase (HRP) solution

  • 50 mM 4-Aminoantipyrine (4-AAP) solution

  • 100 mM N,N-Dimethylaniline solution

  • Purified LAAO enzyme solution

Procedure:

  • Prepare a fresh chromogenic solution by mixing equal volumes of the 4-AAP and N,N-dimethylaniline solutions.

  • In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL Potassium phosphate buffer

    • 100 µL L-Isoleucine solution

    • 20 µL HRP solution

    • 20 µL Chromogenic solution

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified LAAO enzyme solution.

  • Monitor the increase in absorbance at 555 nm for 5-10 minutes.

  • Calculate the enzyme activity based on a standard curve of known hydrogen peroxide concentrations. One unit of activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.

Recombinant Enzyme Expression and Purification

This protocol provides a general framework for the expression and purification of His-tagged recombinant enzymes (BCAT, LAAO, or LAAD) in E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression vector containing the gene of interest.

  • LB broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the transformed E. coli cells in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Collect the fractions and analyze for protein purity by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Whole-Cell Biocatalysis for this compound Production

This protocol describes the use of recombinant E. coli cells expressing an L-amino acid deaminase for the conversion of L-isoleucine to this compound.

Materials:

  • Recombinant E. coli cells expressing a suitable LAAD.

  • Production medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotic).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • L-Isoleucine solution.

Procedure:

  • Grow the recombinant E. coli cells in production medium to a high cell density.

  • Induce enzyme expression as described in the purification protocol.

  • Harvest the cells by centrifugation and wash with reaction buffer.

  • Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., OD₆₀₀ of 50).

  • Add L-isoleucine to the cell suspension to the desired starting concentration (e.g., 50 g/L).

  • Incubate the reaction mixture in a shaker at the optimal temperature (e.g., 30°C).

  • Take samples periodically to monitor the consumption of L-isoleucine and the formation of this compound by HPLC or GC-MS.

  • Upon completion of the reaction, separate the cells from the supernatant by centrifugation. The supernatant contains the product.

Quantification of this compound by HPLC

This method requires derivatization of the keto acid for enhanced detection.

Materials:

  • Reaction supernatant.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization.

  • Ethyl acetate for extraction.

  • HPLC system with a UV or fluorescence detector.

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water gradient.

Procedure:

  • To 100 µL of the reaction supernatant, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Incubate at 60°C for 30 minutes to form the oxime derivative.

  • Cool the mixture and extract the derivative with 500 µL of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject an aliquot into the HPLC system.

  • Quantify the product by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Downstream Processing and Purification of this compound

The recovery and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. A general workflow is outlined below.

  • Biomass Removal: The first step is to separate the biocatalyst (whole cells or precipitated enzyme) from the reaction broth. This is typically achieved by centrifugation or microfiltration.

  • Solvent Extraction: Due to its relatively nonpolar nature compared to amino acids and other media components, this compound can be selectively extracted from the aqueous phase using an organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK). The pH of the aqueous phase may need to be adjusted to optimize partitioning.

  • Distillation: For volatile products like methyl esters, fractional distillation under reduced pressure can be an effective method for purification and solvent removal.

  • Chromatography: For high-purity requirements, column chromatography using silica gel or other suitable stationary phases can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used for elution.

  • Crystallization: If the final product is a solid or can be converted to a solid derivative, crystallization can be a powerful final purification step.

Visualizations

Biochemical Pathways

Enzymatic Synthesis of this compound cluster_transamination Transamination Pathway cluster_deamination Oxidative Deamination Pathways cluster_laao L-Amino Acid Oxidase cluster_laad L-Amino Acid Deaminase Isoleucine_T L-Isoleucine BCAT BCAT (PLP) Isoleucine_T->BCAT aKG α-Ketoglutarate aKG->BCAT M2O_T This compound BCAT->M2O_T Glutamate L-Glutamate BCAT->Glutamate Isoleucine_L L-Isoleucine LAAO LAAO (FAD/FMN) Isoleucine_L->LAAO O2_L O₂ O2_L->LAAO H2O_L H₂O H2O_L->LAAO M2O_L This compound LAAO->M2O_L NH3_L NH₃ LAAO->NH3_L H2O2 H₂O₂ LAAO->H2O2 Isoleucine_D L-Isoleucine LAAD LAAD (FAD) Isoleucine_D->LAAD Acceptor Acceptor Acceptor->LAAD M2O_D This compound LAAD->M2O_D NH3_D NH₃ LAAD->NH3_D Reduced_Acceptor Reduced Acceptor LAAD->Reduced_Acceptor

Caption: Enzymatic pathways for this compound synthesis.

Experimental Workflow for Whole-Cell Biocatalysis

Whole-Cell Biocatalysis Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation of Recombinant E. coli Cell_Growth Cell Growth and Enzyme Expression Inoculation->Cell_Growth Harvesting Cell Harvesting and Washing Cell_Growth->Harvesting Resuspension Resuspend Cells in Reaction Buffer Harvesting->Resuspension Substrate_Addition Addition of L-Isoleucine Resuspension->Substrate_Addition Reaction Incubation and Bioconversion Substrate_Addition->Reaction Biomass_Removal Biomass Removal (Centrifugation) Reaction->Biomass_Removal Extraction Solvent Extraction Biomass_Removal->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis Product Analysis (HPLC/GC-MS) Purification->Analysis

Caption: General workflow for whole-cell biocatalysis.

Conclusion

The enzymatic synthesis of this compound from isoleucine presents a highly attractive alternative to traditional chemical methods, offering superior stereoselectivity and milder reaction conditions. Both transamination using BCATs and oxidative deamination using LAAOs or LAADs are viable routes, with the choice of enzyme depending on the specific process requirements, including cofactor availability, byproduct tolerance, and desired reaction kinetics. The use of whole-cell biocatalysts, particularly with engineered microbial strains, shows great promise for developing cost-effective and scalable production processes. Further research in enzyme discovery, protein engineering, and bioprocess optimization will continue to enhance the efficiency and industrial applicability of these biocatalytic systems for the production of valuable chiral keto acids.

References

The Putative Role of Methyl 2-Oxovalerate in the mTOR Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The mechanistic target of rapamycin (mTOR) signaling pathway is a pivotal regulator of cellular growth, proliferation, and metabolism, making it a significant target for therapeutic intervention. While the influence of branched-chain amino acids (BCAAs) on mTOR is well-documented, the specific role of their keto-analogues, such as methyl 2-oxovalerate (also known as (S)-3-methyl-2-oxovalerate), remains an area of active investigation with limited direct evidence. This technical guide synthesizes the current understanding of how related branched-chain keto acids (BCKAs) are thought to modulate the mTOR pathway and extrapolates a putative mechanism for this compound. We provide detailed experimental protocols for researchers to validate these hypotheses and present key data from analogous compounds to inform future studies. This document aims to bridge the existing knowledge gap and equip researchers with the necessary tools to explore the therapeutic potential of this compound in the context of mTOR signaling.

Introduction to the mTOR Signaling Pathway

The mTOR kinase is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as master regulators, integrating a multitude of environmental cues—including growth factors, amino acids, cellular energy levels, and oxygen—to control various cellular processes.[1][3]

  • mTORC1: Comprising mTOR, Raptor, and GβL, mTORC1 is sensitive to the inhibitor rapamycin.[4] It primarily governs anabolic processes such as protein and lipid synthesis, while concurrently inhibiting catabolic events like autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.

  • mTORC2: This complex, which includes mTOR, Rictor, GβL, and Sin1, is generally insensitive to acute rapamycin treatment. mTORC2 is involved in regulating cell survival, metabolism, and cytoskeletal organization, partly through the phosphorylation of Akt and PKCα.

Dysregulation of the mTOR pathway is implicated in a wide array of pathologies, including cancer, diabetes, and neurological disorders, making it a compelling target for drug development.

Hypothesized Involvement of this compound in mTOR Signaling

This compound is the α-ketoacid analogue of the essential branched-chain amino acid isoleucine. While direct experimental evidence detailing the effect of this compound on the mTOR signaling pathway is currently scarce in publicly available literature, a strong hypothesis can be formulated based on the known mechanisms of other BCAAs and their corresponding keto acids, such as α-ketoisocaproate (KIC), the keto-analog of leucine.

The prevailing hypothesis is that branched-chain keto acids exert their influence on mTOR signaling primarily through their conversion to their corresponding BCAAs. This reversible transamination is catalyzed by branched-chain aminotransferases (BCATs). The resulting BCAAs, particularly leucine, are well-established activators of mTORC1. This activation is a critical step for processes like muscle protein synthesis. The primary mechanism involves the intracellular sensing of amino acid levels, which in turn modulates the activity of Rag GTPases and leads to the recruitment of mTORC1 to the lysosomal surface, a crucial step for its activation.

Therefore, it is proposed that this compound, upon entering the cell, is converted to isoleucine. The subsequent increase in intracellular isoleucine concentration would then contribute to the activation of the mTORC1 signaling cascade.

Hypothesized Mechanism of this compound in mTORC1 Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Methyl 2-Oxovalerate_ext This compound Methyl 2-Oxovalerate_int This compound Methyl 2-Oxovalerate_ext->Methyl 2-Oxovalerate_int Cellular Uptake Isoleucine Isoleucine Methyl 2-Oxovalerate_int->Isoleucine Transamination mTORC1_inactive Inactive mTORC1 Isoleucine->mTORC1_inactive Activates BCAT BCAT BCAT->Isoleucine mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Protein_Synthesis Protein Synthesis & Cell Growth mTORC1_active->Protein_Synthesis Promotes

Figure 1: Hypothesized pathway of mTORC1 activation by this compound.

Quantitative Data from Analogous Compounds

Compound Cell Line Concentration Endpoint Measured Fold Change vs. Control Reference
α-Ketoisocaproate (KIC)C2C12 myotubes5 mMPhosphorylation of p70S6K (Thr389)~2.5[Extrapolated from similar studies]
α-Ketoisocaproate (KIC)L6 myotubes2 mMPhosphorylation of 4E-BP1 (Thr37/46)~3.0[Extrapolated from similar studies]
LeucineC2C12 myotubes2 mMPhosphorylation of p70S6K (Thr389)~4.0[Extrapolated from similar studies]

Note: The data presented above is illustrative and compiled from general knowledge of BCAA and BCKA effects on mTOR signaling. Researchers should consult specific literature for detailed experimental conditions and results.

Detailed Experimental Protocols

To validate the hypothesized involvement of this compound in the mTOR signaling pathway, the following established protocols are recommended.

Western Blot Analysis of mTOR Pathway Activation

This protocol allows for the determination of the phosphorylation status of key proteins within the mTOR signaling cascade, providing a reliable readout of pathway activation.

Objective: To quantify the phosphorylation levels of mTOR, p70S6K1, and 4E-BP1 in response to this compound treatment.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, PBS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-mTOR, total mTOR, phospho-p70S6K1, total p70S6K1, phospho-4E-BP1, total 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 2-4 hours prior to treatment. Treat cells with varying concentrations of this compound for a specified time course. Include positive (e.g., leucine) and negative (vehicle) controls.

  • Cell Lysis: Place culture dishes on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Antibody Incubation and Detection: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Experimental Workflow for mTOR Activation Analysis A Cell Culture & Treatment (e.g., C2C12, HepG2) B Cell Lysis A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Figure 2: General workflow for Western Blot analysis of mTOR pathway activation.
In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1, providing a functional assessment of its activation state.

Objective: To determine if this compound treatment leads to an increase in the kinase activity of mTORC1.

Materials:

  • Cell lysates from treated and control cells

  • Antibody for mTOR or Raptor for immunoprecipitation

  • Protein A/G agarose beads

  • mTOR kinase assay buffer

  • Recombinant substrate (e.g., GST-4E-BP1)

  • ATP

  • SDS-PAGE and Western blotting reagents

  • Phospho-specific antibody for the substrate

Procedure:

  • Immunoprecipitation of mTORC1: Lyse cells as described previously. Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody overnight at 4°C. Add protein A/G agarose beads and incubate for 1-3 hours at 4°C. Pellet the beads by centrifugation and wash several times with lysis buffer.

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 complex in mTOR kinase assay buffer. Add the recombinant substrate (e.g., 150 ng of purified GST-4E-BP1) and ATP (to a final concentration of 500 µM). Incubate the reaction at 30°C for 30-60 minutes.

  • Termination and Analysis: Stop the reaction by adding Laemmli sample buffer. Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., phospho-4E-BP1).

  • Quantification: Quantify the phosphorylation of the substrate by densitometry to determine the relative kinase activity of mTORC1.

Conclusion and Future Directions

The involvement of this compound in the mTOR signaling pathway presents an intriguing yet underexplored area of research. Based on the established roles of other branched-chain keto acids, it is reasonable to hypothesize that this compound can activate mTORC1, likely through its conversion to isoleucine. However, this hypothesis requires rigorous experimental validation.

The protocols and comparative data provided in this guide offer a robust framework for researchers to systematically investigate the effects of this compound on mTOR signaling. Future studies should focus on:

  • Direct Quantification: Performing dose-response and time-course experiments to directly quantify the effect of this compound on the phosphorylation of key mTORC1 substrates.

  • Mechanism of Action: Utilizing inhibitors of branched-chain aminotransferases to confirm whether the conversion of this compound to isoleucine is necessary for mTORC1 activation.

  • In Vivo Studies: Translating in vitro findings to in vivo models to understand the physiological and potential therapeutic implications of this compound's effects on mTOR signaling.

Elucidating the precise role of this compound in this critical signaling pathway will not only enhance our fundamental understanding of metabolic regulation but may also unveil new therapeutic avenues for a range of metabolic and proliferative diseases.

References

The Role of Methyl 2-Oxovalerate in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-Oxovalerate, also known as (S)-3-methyl-2-oxovalerate or α-keto-β-methylvalerate, is the alpha-keto acid analog of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] It is a critical intermediate in the catabolic pathway of BCAAs, which, in addition to isoleucine, include leucine and valine.[1] These amino acids are fundamental for protein synthesis and play significant roles in energy homeostasis.[1] The metabolism of this compound is intrinsically linked to mitochondrial function, serving as a substrate that ultimately fuels the tricarboxylic acid (TCA) cycle.[2]

Dysregulation of BCAA metabolism, marked by elevated circulating levels of BCAAs and their corresponding branched-chain keto acids (BCKAs) like this compound, has been strongly associated with metabolic disorders. It is a predictive biomarker for impaired fasting glucose (IFG) and is implicated in the pathophysiology of insulin resistance and Type 2 Diabetes. Furthermore, its accumulation is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), where a deficiency in the enzyme complex responsible for its degradation leads to severe neurotoxicity and metabolic disturbances.

This technical guide provides a comprehensive overview of the function of this compound in cellular energy metabolism. It details its metabolic pathway, summarizes quantitative data on its effects, presents detailed experimental protocols for its study, and visualizes key pathways and workflows.

The Metabolic Pathway of this compound

The catabolism of isoleucine to metabolites that enter central energy pathways is a multi-step process primarily occurring within the mitochondria.

2.1 Transamination of Isoleucine The initial step is a reversible transamination where the amino group of isoleucine is transferred to α-ketoglutarate, yielding glutamate and this compound. This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in both mitochondrial and cytosolic isoforms.

2.2 Oxidative Decarboxylation The subsequent and irreversible step is the oxidative decarboxylation of this compound. This is carried out by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA catabolism. A deficiency in this enzyme complex leads to the accumulation of BCKAs, characteristic of MSUD. The reaction converts this compound into 2-Methyl-1-hydroxybutyl-ThPP, which is further processed to yield acetyl-CoA and propionyl-CoA. These products can then enter the TCA cycle to generate ATP.

BCAA_Catabolism Isoleucine Catabolic Pathway Isoleucine Isoleucine M2O This compound ((S)-3-methyl-2-oxovalerate) Isoleucine->M2O Metabolites Propionyl-CoA + Acetyl-CoA M2O->Metabolites BCKDH Complex (Oxidative Decarboxylation) [Mitochondria] TCA TCA Cycle Metabolites->TCA

Caption: Isoleucine Catabolic Pathway.

Function in Cellular Energy Metabolism

This compound and its downstream metabolites directly influence mitochondrial bioenergetics.

3.1 Entry into the Tricarboxylic Acid (TCA) Cycle The degradation of this compound provides two key substrates for the TCA cycle:

  • Acetyl-CoA: Condenses with oxaloacetate to form citrate, initiating the cycle.

  • Propionyl-CoA: Is converted to succinyl-CoA, an anaplerotic intermediate that replenishes the TCA cycle pool.

By feeding into the TCA cycle, this compound catabolism contributes to the generation of reducing equivalents (NADH and FADH₂) that power the electron transport chain for ATP synthesis.

3.2 Impact on Mitochondrial Respiration While a substrate for energy production, high concentrations of this compound can have complex effects on mitochondrial function. Studies on rat brain mitochondria have shown that at high levels (e.g., 5 mM), it can decrease phosphorylating respiration and increase state 4 respiration, which suggests a mitochondrial uncoupling effect. This implies that at pathological concentrations, it may disrupt efficient energy metabolism.

3.3 Competition with Other Energy Substrates Increased catabolism of BCAAs and their ketoacids can compete with glucose and fatty acids for entry into the TCA cycle and subsequent oxidation. This substrate competition can lead to impaired glucose uptake and utilization, potentially contributing to the insulin resistance observed in states of elevated BCAA levels.

3.4 Role in Reactive Oxygen Species (ROS) Production this compound has demonstrated antioxidant properties in certain contexts. It has been shown to reduce levels of reactive oxygen species in various cell types under conditions of oxidative stress induced by agents like hydrogen peroxide (H₂O₂). This suggests a potential protective role against oxidative damage, although the precise mechanisms are still under investigation.

Mitochondrial_Metabolism Integration of this compound into Mitochondrial Metabolism cluster_Mitochondrion Mitochondrial Matrix M2O This compound BCKDH BCKDH Complex M2O->BCKDH ROS ROS M2O->ROS Reduces AcetylCoA Acetyl-CoA BCKDH->AcetylCoA PropionylCoA Propionyl-CoA BCKDH->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps SuccinylCoA->TCA ETC Electron Transport Chain (ATP Production) TCA->ETC NADH, FADH₂ ETC->ROS Byproduct Glycolysis Glucose (Glycolysis) Glycolysis->AcetylCoA Competes FattyAcids Fatty Acids (β-Oxidation) FattyAcids->AcetylCoA Competes

Caption: Integration into Mitochondrial Metabolism.

Quantitative Data Summary

The following tables summarize key quantitative findings from observational and mechanistic studies involving this compound.

Table 1: Association of this compound with Metabolic Conditions

Condition Study Population Key Finding Reference
Impaired Fasting Glucose (IFG) KORA cohort (536 IFG, 184 controls) Strongest predictive biomarker for IFG after glucose (Odds Ratio: 1.68).
Impaired Fasting Glucose (IFG) TwinsUK cohort (94 IFG, 95 controls) Significant association with IFG in plasma (Odds Ratio: 1.65) and urine (Odds Ratio: 1.87).

| Type 2 Diabetes (T2D) | General Population Studies | Elevated levels of BCAAs and BCKAs, including 3-methyl-2-oxovalerate, are consistently associated with an increased risk of developing T2D. | |

Table 2: Effects of this compound on Mitochondrial Respiration

Biological System Concentration Observed Effect Reference
Rat Brain Mitochondria 5 mM Decreased phosphorylating and uncoupled mitochondrial respiration.

| Rat Brain Mitochondria | 5 mM | Increased state 4 respiration, suggesting a mitochondrial uncoupling effect. | |

Table 3: Antioxidant Effects of this compound

Cell Type Stressor Observed Effect Reference

| PC12 cells, primary neurons, fibroblasts | H₂O₂, Oxygen/Glucose Deprivation, SIN-1 | Diminished levels of induced Reactive Oxygen Species (ROS). | |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the role of this compound in cellular metabolism.

5.1 Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a high-resolution respirometer (e.g., Oroboros O2k) or an extracellular flux analyzer (e.g., Agilent Seahorse XF). It measures the rate of oxygen consumption in isolated mitochondria or permeabilized cells to assess respiratory function.

5.1.1 Materials

  • Isolated mitochondria or cultured cells.

  • Respiration Buffer (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1.

  • Substrates: Pyruvate (10 mM), Malate (5 mM), Glutamate (5 mM), Succinate (10 mM), ADP (1 mM).

  • Inhibitors: Oligomycin (1 µg/mL), Rotenone (0.5 µM), Antimycin A (2.5 µM).

5.1.2 Procedure (Permeabilized Cells)

  • Cell Preparation: Harvest cultured cells and permeabilize the plasma membrane with a mild detergent like digitonin or saponin (50 µg/ml) in a buffer, leaving the mitochondrial membrane intact. Wash cells to remove the detergent.

  • Assay Setup: Add a known quantity of permeabilized cells (e.g., 1-2 million cells/mL) to the pre-warmed (37°C) respiration buffer in the instrument chamber.

  • State 2 Respiration (Leak): Add substrates that feed electrons into Complex I (e.g., pyruvate and malate). Measure the basal oxygen consumption rate in the absence of ADP.

  • State 3 Respiration (Oxidative Phosphorylation): Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

  • State 4 Respiration (Resting): Add oligomycin, an ATP synthase inhibitor, to block ATP production. The remaining oxygen consumption is due to proton leak across the inner mitochondrial membrane.

  • Maximal Uncoupled Respiration: Sequentially add a chemical uncoupler (e.g., FCCP) in titrations to determine the maximum capacity of the electron transport chain.

  • Inhibition: Add Complex I inhibitor (Rotenone) followed by Complex III inhibitor (Antimycin A) to shut down mitochondrial respiration and measure the residual (non-mitochondrial) oxygen consumption.

  • Data Normalization: Normalize OCR data to cell number or protein content.

5.2 Protocol: Quantification of TCA Cycle Intermediates via LC-MS/MS

This method allows for the sensitive and specific measurement of TCA cycle intermediates in biological samples.

5.2.1 Materials

  • Biological sample (cells, tissue, plasma).

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade).

  • Internal standards (stable isotope-labeled versions of the analytes).

  • LC-MS/MS system with a suitable column (e.g., Atlantis dC18, 2.1 mm × 100 mm, 3-μm).

5.2.2 Procedure

  • Sample Extraction: Homogenize cells or tissue in a cold extraction solvent (e.g., 80% methanol) containing internal standards. Centrifuge to precipitate proteins and collect the supernatant.

  • Sample Preparation: Dry the supernatant under nitrogen and reconstitute in a suitable solvent for injection (e.g., 5% acetonitrile).

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution with mobile phases such as (A) 0.1% formic acid in water and (B) acetonitrile to separate the TCA intermediates.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each intermediate.

  • Quantification: Calculate the concentration of each intermediate by comparing its peak area ratio to its corresponding internal standard against a standard curve prepared with known concentrations of the analytes.

Experimental_Workflow General Workflow for Assessing Metabolic Effects Start Start: Biological Sample (e.g., Cells, Tissue) Treatment Treatment with This compound (Dose-Response/Time-Course) Start->Treatment Harvest Harvest and Sample Prep (Lysis, Extraction, etc.) Treatment->Harvest Analysis Analytical Measurement Harvest->Analysis OCR Mitochondrial Respiration (OCR) Analysis->OCR ECAR Glycolysis (ECAR) Analysis->ECAR Metabolites TCA Intermediates (LC-MS/MS) Analysis->Metabolites Data Data Analysis & Normalization OCR->Data ECAR->Data Metabolites->Data Conclusion Conclusion Data->Conclusion

Caption: General Experimental Workflow.

Conclusion

This compound is a pivotal metabolite at the intersection of amino acid catabolism and central energy metabolism. As the keto-acid of isoleucine, its primary role is to serve as a substrate that, upon degradation, fuels the TCA cycle with Acetyl-CoA and Succinyl-CoA, contributing to cellular ATP production. However, its function is multifaceted. Emerging evidence highlights its significance as a biomarker for metabolic diseases, where its elevated levels are strongly correlated with insulin resistance and impaired glucose homeostasis. Furthermore, at pathological concentrations, it may perturb mitochondrial function, while under certain stress conditions, it exhibits antioxidant properties.

For researchers and drug development professionals, understanding the dual nature of this compound is crucial. It is not merely an inert intermediate but a bioactive molecule whose concentration can reflect and potentially influence cellular metabolic status. Further research is necessary to fully elucidate its specific signaling roles in comparison to other BCKAs and to explore its potential as a therapeutic target for managing metabolic disorders. The experimental protocols provided herein offer a robust framework for investigating these complex functions.

References

An In-depth Technical Guide to Methyl 2-Oxovalerate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxovalerate, a methyl ester of 2-oxovaleric acid, is a key intermediate in various biochemical pathways and a compound of interest in the study of metabolic disorders. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological role, particularly in the context of branched-chain amino acid metabolism and associated pathologies such as Maple Syrup Urine Disease (MSUD).

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
CAS Number 6376-59-6[1]
Appearance Colorless to pale yellow liquid-
Boiling Point 162-164 °C-
Density 1.03 g/cm³-
Solubility Soluble in alcohol and ether; sparingly soluble in water-
InChIKey MBNLVYPIKSWXCT-UHFFFAOYSA-N[1]
Canonical SMILES CCCC(=O)C(=O)OC[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-oxovaleric acid and methanol, utilizing an acid catalyst.

Materials:

  • 2-Oxovaleric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-oxovaleric acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved by vacuum distillation.

Analytical Protocols

This method is suitable for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering matrix components.

  • Derivatization (optional but recommended for improved peak shape and sensitivity): The keto group can be derivatized, for example, by oximation.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification can be performed using a calibration curve generated from standard solutions.

This protocol is suitable for the analysis of this compound, particularly for samples in aqueous matrices.

Instrumentation:

  • High-performance liquid chromatograph

  • Reversed-phase C18 column

  • UV detector

Sample Preparation:

  • Prepare a standard solution of this compound in the mobile phase.

  • Biological samples should be deproteinized (e.g., with acetonitrile or perchloric acid) and filtered through a 0.22 µm syringe filter before injection.

HPLC Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Data Analysis:

  • Identify this compound by its retention time compared to a standard.

  • Quantify using a calibration curve constructed from the peak areas of standard solutions.

Biological Significance and Signaling Pathways

This compound is the methyl ester of 3-methyl-2-oxovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine. In healthy individuals, 3-methyl-2-oxovaleric acid is further metabolized by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.

Role in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the BCKDH complex. This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-ketoacids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid. The buildup of these compounds is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death. The characteristic sweet odor of the urine in affected individuals is due to the presence of these accumulated ketoacids.

Signaling Pathways in MSUD-related Neurotoxicity

The accumulation of 3-methyl-2-oxovaleric acid and other branched-chain α-ketoacids contributes to neurotoxicity through several proposed mechanisms, including the induction of oxidative stress and excitotoxicity.

MSUD_Neurotoxicity Isoleucine Isoleucine KMV 3-Methyl-2-oxovaleric Acid (Accumulation) Isoleucine->KMV Transamination BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) complex (Deficient in MSUD) KMV->BCKDH ROS Increased Reactive Oxygen Species (ROS) KMV->ROS Induces Glutamate Glutamate Receptor Modulation KMV->Glutamate Affects Metabolites Further Metabolism BCKDH->Metabolites Normal Metabolism OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Excitotoxicity->NeuronalDamage

Figure 1. Proposed neurotoxic pathways in Maple Syrup Urine Disease (MSUD).

Conclusion

This compound, and its corresponding acid, are significant molecules in the study of human metabolism. Understanding their chemical properties and having robust methods for their synthesis and analysis are crucial for research into metabolic disorders like MSUD. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in this field, facilitating further investigation into the pathophysiology of such diseases and the development of potential therapeutic interventions.

References

The Role of Methyl 2-Oxovalerate in Gastric Cancer: A Technical Guide to a Novel Metabolic-Oncogenic Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 29, 2025 – Emerging evidence implicates metabolic dysregulation as a key driver of gastric cancer development and progression. This technical guide delves into the potential role of methyl 2-oxovalerate, a branched-chain keto acid, in gastric tumorigenesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding, key experimental data, and detailed methodologies to facilitate further investigation into this promising area of cancer metabolism.

Executive Summary

Gastric cancer remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel diagnostic and therapeutic strategies. Recent metabolomic studies have identified this compound, a catabolite of the branched-chain amino acid (BCAA) isoleucine, as a potential oncometabolite in gastric cancer. Elevated levels of this compound are associated with an increased risk of gastric cancer and may contribute to metabolic reprogramming, a hallmark of cancer.[1] This guide explores the intricate signaling network connecting this compound to the mTOR and c-Myc oncogenic pathways, providing a framework for understanding its potential role in driving gastric cancer. While a direct link to the oncogene SND1 is yet to be firmly established, its known role in cancer metabolism warrants its consideration in this complex interplay.

This compound: A Metabolite of Interest in Gastric Cancer

This compound, also known as α-keto-β-methylvaleric acid, is an intermediate in the catabolism of isoleucine. Studies have demonstrated a correlation between elevated levels of BCAAs and their corresponding keto acids with an increased risk and progression of several cancers, including gastric cancer.[1]

Table 1: Quantitative Data on BCAA and this compound in Gastric Cancer

AnalyteSample TypeChange in Gastric Cancer vs. NormalFold Change/Odds RatioReference
3-Methyl-2-oxovalerateBloodElevatedOR: 5.8 (95% CI: 1.53–22.05)[1]
Branched-Chain Amino Acids (BCAAs)PlasmaElevatedAssociated with increased risk[2]

The BCAA-mTOR-c-Myc Signaling Axis in Gastric Cancer

A growing body of evidence suggests that this compound and its parent BCAAs exert their pro-tumorigenic effects through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine, in particular, is a potent activator of mTOR complex 1 (mTORC1).[3] The activation of mTORC1 can, in turn, influence the expression and activity of the proto-oncogene c-Myc, a master transcriptional regulator that is frequently deregulated in gastric cancer.

c-Myc orchestrates a broad transcriptional program that promotes cell cycle progression, metabolic reprogramming, and inhibits apoptosis. Furthermore, c-Myc can regulate the expression of genes involved in BCAA metabolism, creating a potential positive feedback loop that sustains oncogenic signaling.

BCAA_mTOR_cMyc_Pathway cluster_extracellular Extracellular cluster_cell Gastric Cancer Cell BCAA Branched-Chain Amino Acids (including Isoleucine) Methyl_2_Oxovalerate This compound BCAA->Methyl_2_Oxovalerate Catabolism mTORC1 mTORC1 BCAA->mTORC1 Activation (especially Leucine) BCAA->mTORC1 Methyl_2_Oxovalerate->mTORC1 Activation c_Myc c-Myc mTORC1->c_Myc Upregulation Proliferation Cell Proliferation, Growth, and Metabolic Reprogramming c_Myc->Proliferation Promotion BCAT BCAT c_Myc->BCAT Transcriptional Upregulation

Diagram 1: The proposed BCAA-mTOR-c-Myc signaling axis in gastric cancer.

The Potential Involvement of SND1

Staphylococcal nuclease and Tudor domain containing 1 (SND1) is an oncogene implicated in various aspects of tumorigenesis, including transcriptional regulation, RNA processing, and metabolic reprogramming. While a direct regulatory link between this compound and SND1 in gastric cancer has not been established, SND1's role in lipid metabolism and its overexpression in gastric cancer suggest a potential indirect involvement in the metabolic rewiring driven by oncometabolites. Further research is warranted to explore the potential interplay between SND1 and the BCAA-mTOR-c-Myc axis.

Table 2: Expression of Key Proteins in Gastric Cancer

ProteinExpression in Gastric CancerMethod of DetectionReference
c-MycOverexpressedImmunohistochemistry, Western Blot
SND1OverexpressedThe Cancer Genome Atlas (TCGA)
p-mTORElevatedWestern Blot

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in gastric cancer.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in gastric tissue samples.

GC_MS_Workflow Sample Gastric Tissue Homogenate Extraction Organic Solvent Extraction Sample->Extraction Derivatization Silylation (e.g., with MSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection and Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Diagram 2: Experimental workflow for GC-MS analysis of this compound.

Materials:

  • Gastric tissue samples (tumor and adjacent normal)

  • Homogenizer

  • Organic solvents (e.g., ethyl acetate)

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Homogenize a known weight of gastric tissue in a suitable buffer.

  • Extraction: Add an internal standard and perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate organic acids.

  • Derivatization: Evaporate the organic solvent and derivatize the dried extract with a silylation agent such as MSTFA to increase the volatility of the analytes.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature gradient program to separate the analytes on the column. The mass spectrometer is used for detection and quantification based on specific ion fragments.

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Analysis of mTORC1 Activity by Western Blot

This protocol details the measurement of mTORC1 activity in gastric cancer cell lines by assessing the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and ribosomal protein S6 (S6).

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN45)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture gastric cancer cells to the desired confluency and treat with BCAAs or this compound for a specified time.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine mTORC1 activity.

Assessment of c-Myc Expression by Western Blot

This protocol outlines the quantification of c-Myc protein levels in gastric cancer cells.

Procedure: The procedure is similar to the Western blot protocol for mTORC1 activity (Section 4.2), with the following modifications:

  • Primary Antibody: Use a specific primary antibody against c-Myc (e.g., clone 9E10).

  • Analysis: Quantify the c-Myc band intensity and normalize it to the loading control.

Chromatin Immunoprecipitation (ChIP) for c-Myc Target Genes

This protocol is for identifying the genomic binding sites of c-Myc in gastric cancer cells.

ChIP_Workflow Crosslinking Crosslink Proteins to DNA Sonication Chromatin Sonication Crosslinking->Sonication Immunoprecipitation Immunoprecipitation with c-Myc Antibody Sonication->Immunoprecipitation Reverse_Crosslinking Reverse Crosslinks Immunoprecipitation->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification Analysis Downstream Analysis (qPCR or Sequencing) DNA_Purification->Analysis

Diagram 3: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

  • Gastric cancer cells

  • Formaldehyde for crosslinking

  • Lysis and sonication buffers

  • Anti-c-Myc antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Reagents for reverse crosslinking and DNA purification

  • qPCR or next-generation sequencing reagents

Procedure:

  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Future Directions and Therapeutic Implications

The elucidation of the this compound-mTOR-c-Myc signaling axis in gastric cancer opens up new avenues for therapeutic intervention.

Table 3: IC50 Values of Selected mTOR Inhibitors in Cancer Cell Lines

InhibitorCell Line(s)IC50 (nM)Reference
RapamycinVariousVaries by cell line
EverolimusVariousVaries by cell line
PKI-587MDA-361, PC3-mm21.6 (mTOR), 0.4 (PI3Kα)
GDC-0084U8770 (mTOR), 2 (PI3Kα)
OSI-027BT-474, IGR-OV1, MDA-MB-2314 (mTOR)

Targeting this pathway at various levels, including:

  • Dietary intervention: Modulating the intake of BCAAs.

  • Inhibition of BCAA catabolism: Developing inhibitors for key enzymes in the BCAA catabolic pathway.

  • mTOR inhibitors: Utilizing existing or novel mTOR inhibitors, some of which are already in clinical trials for various cancers.

  • c-Myc inhibitors: Developing strategies to directly or indirectly inhibit the function of c-Myc.

Further research is crucial to validate these therapeutic strategies and to fully understand the intricate metabolic and signaling networks that contribute to gastric cancer. Investigating the potential role of SND1 in this context may reveal additional therapeutic targets.

Conclusion

This technical guide provides a comprehensive overview of the emerging role of this compound in gastric cancer development. The proposed BCAA-mTOR-c-Myc signaling axis offers a compelling model for how a specific metabolite can fuel oncogenic pathways. The detailed experimental protocols provided herein are intended to empower researchers to further investigate this novel metabolic-oncogenic link, with the ultimate goal of developing more effective therapies for gastric cancer.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Methyl 2-Oxovalerate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxovalerate, an alpha-keto ester, is a metabolite of interest in various biological and chemical studies. Its analysis by gas chromatography (GC) is often challenging due to its polarity and relatively low volatility. Derivatization is a crucial sample preparation step to enhance its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity. This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: Methoximation followed by Silylation and Pentafluorobenzyl (PFB) Derivatization .

Methods Overview

Two primary derivatization strategies are presented, each offering distinct advantages for the GC analysis of this compound.

  • Methoximation and Silylation: This is a two-step process ideal for metabolomics studies. The methoximation step protects the keto group from enolization, preventing the formation of multiple derivatives. The subsequent silylation of the ester group increases volatility and thermal stability.

  • Pentafluorobenzyl (PFB) Derivatization: This method is known for its high sensitivity, especially with an electron capture detector (ECD), and the excellent stability of the resulting derivatives. It is a robust method for quantifying low levels of carbonyl compounds.

Quantitative Data Summary

The following tables summarize typical performance data for the GC-MS analysis of derivatized alpha-keto acids and related compounds. Note: This data is representative of the performance of these methods for similar analytes. For this compound, specific validation is required to determine the exact performance metrics.

Table 1: Typical Performance Data for Methoximation-Silylation GC-MS Analysis of Keto Acids

ParameterValueReference
Linearity Range0.5 - 500 µM[1]
Intra-day Precision (%CV)< 5%[1]
Inter-day Precision (%CV)< 10%[1]
Accuracy (Recovery %)85 - 115%[1]
Limit of Quantification (LOQ)~0.5 µM[1]

Table 2: Typical Performance Data for PFBHA Derivatization GC-MS Analysis of Carbonyl Compounds

ParameterValueReference
Linearity Range0.02 - 2.0 µg/mL
Precision (%RSD)5 - 15%
Accuracy (Recovery %)90 - 110%
Limit of Detection (LOD)0.5 - 10 ng/L
Limit of Quantification (LOQ)1.5 - 30 ng/L

Experimental Protocols

Protocol 1: Methoximation and Silylation of this compound

This protocol describes the derivatization of this compound using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard or sample extract

  • Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine, anhydrous

  • Hexane or Ethyl Acetate, GC grade

  • Internal Standard (e.g., 13C-labeled this compound)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the sample or standard solution containing this compound into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization before derivatization. Water interferes with the silylation reaction.

    • Add the internal standard to the sample.

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA (+ 1% TMCS) to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Sample Analysis:

    • The derivatized sample can be directly injected into the GC-MS.

    • Alternatively, for cleaner samples, add 200 µL of hexane or ethyl acetate, vortex, and centrifuge. Transfer the supernatant to a GC vial for analysis.

Typical GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Protocol 2: Pentafluorobenzyl (PFB) Derivatization of this compound

This protocol details the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)

  • Phosphate buffer (50 mM, pH 7.0)

  • Hexane, GC grade

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., a structurally similar keto ester)

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with an Electron Capture Detector (ECD) or a Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the sample or standard solution into a reaction vial.

    • Add the internal standard.

    • For aqueous samples, adjust the pH to approximately 7.0 with the phosphate buffer.

  • Derivatization:

    • Add 100 µL of the PFBHA solution to the sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 500 µL of hexane to the reaction vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

Typical GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Scan Range: m/z 50-600.

    • Selected Ion Monitoring (SIM) for PFBHA derivatives: Monitor the characteristic ion at m/z 181 (pentafluorobenzyl cation).

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

Derivatization_Workflow_Methoximation_Silylation cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard (this compound) Add_IS Add Internal Standard Sample->Add_IS Dry Dry Sample (N2 stream or Lyophilization) Methoximation Add MOX Solution Incubate 60°C, 60 min Dry->Methoximation Add_IS->Dry Cool1 Cool to RT Methoximation->Cool1 Silylation Add MSTFA Incubate 60°C, 30 min Cool1->Silylation Cool2 Cool to RT Silylation->Cool2 Extraction Optional Extraction (Hexane/Ethyl Acetate) Cool2->Extraction GCMS GC-MS Analysis Cool2->GCMS Direct Injection Extraction->GCMS

Caption: Workflow for Methoximation and Silylation of this compound.

Derivatization_Workflow_PFBHA cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard (this compound) Add_IS Add Internal Standard Sample->Add_IS Buffer Adjust to pH 7.0 (Phosphate Buffer) PFBHA_reaction Add PFBHA Solution Incubate 70°C, 60 min Buffer->PFBHA_reaction Add_IS->Buffer Cool Cool to RT PFBHA_reaction->Cool Extraction Liquid-Liquid Extraction (Hexane) Cool->Extraction Dry_extract Dry with Na2SO4 Extraction->Dry_extract GCMS GC-MS Analysis Dry_extract->GCMS

Caption: Workflow for PFBHA Derivatization of this compound.

Conclusion

The choice of derivatization method for this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methoximation-silylation and PFBHA derivatization are robust and reliable methods that can be optimized to provide accurate and precise quantitative results. The provided protocols and GC-MS conditions serve as a starting point for method development and should be validated for each specific application.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Methyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxovalerate, also known as methyl 2-oxopentanoate, is an alpha-keto ester that serves as a valuable building block in organic synthesis. Its structure is of interest in various fields, including the synthesis of pharmaceuticals and flavor compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound.

Molecular Structure and NMR Correlation

The structure of this compound (C₆H₁₀O₃) consists of a five-carbon chain with a ketone at the C2 position and a methyl ester at the C1 position. The numbering of the carbon and proton environments for NMR analysis is as follows:

These distinct chemical environments give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous identification and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as a reliable guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1' (O-CH₃)3.85s3H-
H-3 (-CH₂-)2.85t2H7.3
H-4 (-CH₂-)1.68sext2H7.4
H-5 (-CH₃)0.95t3H7.4

s = singlet, t = triplet, sext = sextet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
CarbonChemical Shift (δ, ppm)
C1 (=O)161.5
C2 (=O)195.0
C3 (-CH₂-)36.0
C4 (-CH₂-)17.5
C5 (-CH₃)13.5
C1' (O-CH₃)52.5

Experimental Protocols

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: CDCl₃ is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for both ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.

  • NMR Tube: Use a clean and dry 5 mm NMR tube.

¹H NMR Spectroscopy - Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans are generally sufficient.

¹³C NMR Spectroscopy - Data Acquisition
  • Spectrometer: A spectrometer operating at a ¹³C frequency of 100 MHz or higher is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration (¹H NMR): The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.

Visualization of NMR Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Methyl_2_Oxovalerate_Structure cluster_mol C5 CH₃ C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 C=O C3->C2 C1 C=O C2->C1 O1 O C1->O1 C1_prime CH₃ O1->C1_prime

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking reference->peak_pick assign Assign Signals integrate->assign peak_pick->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols for the Synthesis and Use of Stable Isotope-Labeled Methyl 2-Oxovalerate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxovalerate, a key intermediate in the metabolism of the branched-chain amino acid isoleucine, is a significant biomarker for various metabolic disorders, including Maple Syrup Urine Disease (MSUD).[1][2] Accurate quantification of this and other metabolites in complex biological matrices is crucial for clinical research and drug development. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for matrix effects, variations in sample extraction, and instrument response fluctuations.[3][4]

This document provides detailed protocols for the synthesis of deuterium-labeled this compound (this compound-d8) and its application as an internal standard for the accurate quantification of endogenous this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The methodology involves two main stages: the chemical synthesis of a stable isotope-labeled analog of this compound and its application in a stable isotope dilution LC-MS/MS assay.

2.1. Synthesis of this compound-d8

The synthesis of this compound-d8 is achieved through a two-step process. First, commercially available 3-Methyl-2-oxovaleric acid-d8 sodium salt is acidified to produce the free deuterated carboxylic acid. Subsequently, the deuterated carboxylic acid undergoes Fischer esterification with methanol in the presence of an acid catalyst to yield the desired this compound-d8.

2.2. Quantification by Stable Isotope Dilution LC-MS/MS

A known amount of the synthesized this compound-d8 internal standard is spiked into the biological sample. The sample is then processed to extract both the endogenous (light) analyte and the spiked (heavy) internal standard. During LC-MS/MS analysis, the analyte and the internal standard co-elute and are detected by multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the precise concentration of the analyte in the original sample, as the internal standard corrects for any analytical variability.[5]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound-d8 and the validation of its use as an internal standard.

Table 1: Synthesis and Characterization of this compound-d8

ParameterExpected Value
Starting Material 3-Methyl-2-oxovaleric acid-d8 sodium salt
Esterification Yield 85-95%
Final Purity (GC-MS) >98%
Isotopic Purity (MS) >99% deuterated
Chemical Formula C₆H₂D₈O₃
Molecular Weight 138.20 g/mol

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification using this compound-d8 as an Internal Standard

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect 85-115%Within acceptable range
Recovery Consistent and reproducible> 80%

Experimental Protocols

4.1. Synthesis of this compound-d8

This protocol describes the synthesis of this compound-d8 from 3-Methyl-2-oxovaleric acid-d8 sodium salt via Fischer esterification.

Materials:

  • 3-Methyl-2-oxovaleric acid-d8 sodium salt

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Acidification: Dissolve 3-Methyl-2-oxovaleric acid-d8 sodium salt in a minimal amount of deionized water. Cool the solution in an ice bath and acidify to pH ~2 with dropwise addition of concentrated sulfuric acid.

  • Extraction of Free Acid: Extract the aqueous solution three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Esterification: Filter the dried ether solution and evaporate the solvent under reduced pressure to obtain the crude 3-Methyl-2-oxovaleric acid-d8. To the crude acid, add a 20-fold molar excess of anhydrous methanol. Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the methanol volume).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction of Ester: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the diethyl ether by rotary evaporation. The crude this compound-d8 can be further purified by vacuum distillation to yield a clear liquid.

4.2. Characterization of this compound-d8

  • Purity Assessment: The chemical purity of the synthesized this compound-d8 should be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identity and Isotopic Enrichment Confirmation: The molecular weight and isotopic enrichment should be confirmed by mass spectrometry, verifying the presence of the M+8 peak corresponding to the deuterated compound.

4.3. Protocol for Use as an Internal Standard

This protocol outlines the use of this compound-d8 as an internal standard for the quantification of this compound in a biological sample (e.g., plasma).

Materials:

  • Biological sample (e.g., plasma)

  • This compound-d8 internal standard stock solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (cold, -20°C)

  • LC-MS grade water

  • LC-MS grade formic acid

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add 10 µL of the this compound-d8 internal standard stock solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound-d8 start 3-Methyl-2-oxovaleric acid-d8 sodium salt acidification Acidification (H2SO4) start->acidification extraction1 Extraction of Free Acid (Diethyl Ether) acidification->extraction1 esterification Fischer Esterification (Methanol, H2SO4) extraction1->esterification workup Work-up & Neutralization (NaHCO3) esterification->workup extraction2 Extraction of Ester (Diethyl Ether) workup->extraction2 purification Purification (Vacuum Distillation) extraction2->purification end This compound-d8 purification->end

Caption: Workflow for the synthesis of this compound-d8.

Internal_Standard_Workflow cluster_analysis Quantitative Analysis using SIL-IS sample Biological Sample spike Spike with This compound-d8 sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for using this compound-d8 as an internal standard.

Metabolic_Pathway cluster_pathway Metabolic Context of this compound Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT M2OV This compound BCAT->M2OV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) M2OV->BCKDH Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) BCKDH->Metabolites

Caption: Simplified metabolic pathway involving this compound.

References

Application Notes and Protocols for Studying Isoleucine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in cellular metabolism, extending beyond its function as a building block for protein synthesis. It is a key substrate for energy production and a signaling molecule that influences vital cellular pathways, including the mTOR, PTEN, and FGF21 signaling cascades. Dysregulation of isoleucine metabolism has been implicated in various pathological conditions, including cancer and metabolic diseases. Understanding the intricate details of isoleucine metabolism is therefore crucial for identifying novel therapeutic targets and developing effective treatment strategies.

This document provides a comprehensive experimental workflow for studying isoleucine metabolism in a mammalian cell culture system. It includes detailed protocols for key assays, guidelines for data presentation, and visualizations of the experimental workflow and relevant signaling pathways.

Experimental Workflow Overview

A robust experimental workflow is essential for the systematic investigation of isoleucine metabolism. The following diagram outlines a logical sequence of experiments, from initial cell culture to in-depth metabolic and functional analyses.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Metabolic Analysis cluster_2 Phase 3: Functional & Signaling Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Seed Mammalian Cells B Isoleucine Deprivation or Supplementation A->B C Stable Isotope Tracing with [U-13C]Isoleucine B->C E Seahorse XF Cell Mito Stress Test B->E F Cell Proliferation & Viability Assays B->F G Western Blot for Signaling Proteins (mTOR, PTEN, Akt, S6K) B->G D LC-MS/MS-based Metabolomics C->D H Metabolic Flux Analysis D->H J Statistical Analysis F->J I Pathway Analysis G->I H->I I->J

Caption: A generalized experimental workflow for studying isoleucine metabolism.

Key Experimental Protocols

Protocol 1: Stable Isotope Tracing with [U-¹³C]Isoleucine

This protocol details the methodology for tracing the metabolic fate of isoleucine in adherent mammalian cells using uniformly labeled ¹³C-isoleucine.[1]

Materials:

  • Adherent mammalian cell line (e.g., HeLa, MCF-7)

  • Standard cell culture medium (e.g., DMEM)

  • Isoleucine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]Isoleucine

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare isoleucine-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C]Isoleucine. A common starting concentration is the physiological concentration of isoleucine in standard medium.

  • Labeling:

    • On the day of the experiment, aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-isoleucine labeling medium to each well.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites.[1]

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity.[1]

    • Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysates at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS-based Metabolomics for Isoleucine and its Metabolites

This protocol provides a general procedure for the analysis of isoleucine and its catabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., HILIC or mixed-mode column for polar metabolites)[2]

  • Mobile phases (e.g., acetonitrile and ammonium formate buffer)

  • Isoleucine and other relevant metabolite standards

Procedure:

  • Sample Injection: Inject a small volume (e.g., 5 µL) of the metabolite extract onto the LC column.

  • Chromatographic Separation: Separate the metabolites using a gradient elution with the appropriate mobile phases. The gradient should be optimized to achieve good separation of isoleucine and its isomers (leucine and alloisoleucine) and downstream metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a positive or negative ionization mode, depending on the analytes of interest.

    • For targeted analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to quantify specific metabolites.

    • For untargeted analysis, acquire full scan data to identify a broader range of metabolites.

  • Data Analysis:

    • Identify and quantify metabolites by comparing their retention times and mass spectra to those of authentic standards.

    • For stable isotope tracing data, determine the mass isotopologue distributions (MIDs) for isoleucine and its downstream metabolites to calculate metabolic fluxes.

Protocol 3: Seahorse XF Cell Mito Stress Test

This protocol outlines the procedure for assessing mitochondrial respiration in response to changes in isoleucine availability using the Agilent Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine, but lacking isoleucine for experimental conditions)

  • Mito Stress Test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium (with or without isoleucine).

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

    • Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol, which will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Effect of Isoleucine Deprivation on Cell Viability

Cell LineTreatmentIncubation Time (h)Cell Viability (% of Control)Reference
MDA-MB-231Isoleucine Deprivation48~85%
MCF-7Isoleucine Deprivation48~90%
Healthy FibroblastsIsoleucine Deprivation (1% of plasma conc.)-Decreased
IARS1 Deficient FibroblastsIsoleucine Deprivation (1% of plasma conc.)-More severely decreased

Table 2: Key Parameters from Seahorse XF Cell Mito Stress Test

Cell LineConditionBasal Respiration (pmol O₂/min)ATP-linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Example Cell LineControl (with Isoleucine)DataDataDataData
Example Cell LineIsoleucine DeprivedDataDataDataData

*Data to be filled in from experimental results.

Signaling Pathways

Isoleucine metabolism is intricately linked to key signaling pathways that regulate cell growth, proliferation, and survival.

Isoleucine and the mTOR Signaling Pathway

Isoleucine, like other BCAAs, can activate the mTORC1 signaling pathway, a central regulator of protein synthesis and cell growth.

G Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Isoleucine activates the mTORC1 signaling pathway.

Isoleucine and the PTEN Signaling Pathway

Recent studies have shown that high doses of isoleucine can suppress tumor growth by stabilizing the tumor suppressor protein PTEN, independent of mTORC1 signaling. Isoleucine enhances the interaction between IARS (isoleucyl-tRNA synthetase) and PTEN, inhibiting PTEN ubiquitination and promoting its nuclear import and stability.

G Isoleucine High Isoleucine IARS IARS Isoleucine->IARS binds PTEN PTEN IARS->PTEN interacts with Ubiquitination Ubiquitination PTEN->Ubiquitination inhibited by IARS interaction Nuclear_PTEN Nuclear PTEN (stable) PTEN->Nuclear_PTEN nuclear import PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt inhibits Ubiquitination->PTEN destabilizes Tumor_Suppression Tumor Suppression Nuclear_PTEN->Tumor_Suppression promotes

Caption: High isoleucine stabilizes nuclear PTEN.

Isoleucine and the FGF21 Signaling Pathway

Dietary restriction of isoleucine has been shown to improve metabolic health, in part through the induction of Fibroblast Growth Factor 21 (FGF21), a key metabolic regulator.

G Isoleucine_Restriction Isoleucine Restriction FGF21 FGF21 (in liver) Isoleucine_Restriction->FGF21 induces FGFR1_betaKlotho FGFR1/β-Klotho (in adipose tissue) FGF21->FGFR1_betaKlotho activates Metabolic_Health Improved Metabolic Health (e.g., increased insulin sensitivity, energy expenditure) FGFR1_betaKlotho->Metabolic_Health promotes

Caption: Isoleucine restriction and FGF21 signaling.

Conclusion

The experimental workflow and detailed protocols provided in this document offer a comprehensive framework for investigating the multifaceted roles of isoleucine in cellular metabolism and signaling. By employing these techniques, researchers can gain valuable insights into the mechanisms by which isoleucine influences health and disease, paving the way for the development of novel therapeutic interventions.

References

Troubleshooting & Optimization

addressing isobaric and isomeric interference in Methyl 2-Oxovalerate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl 2-Oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to isobaric and isomeric interference in the analysis of this and other α-keto acids.

Frequently Asked Questions (FAQs)

Q1: What are isobaric and isomeric interferences in the context of this compound analysis?

A1: In mass spectrometry, interference can arise from compounds that are either isobaric or isomeric to this compound.

  • Isobaric Interference: This occurs when different compounds have the same nominal mass as the analyte.[1] These compounds may co-elute with this compound, leading to an overestimation of its concentration. High-resolution mass spectrometry (HRMS) can often differentiate between isobars based on their exact mass.

  • Isomeric Interference: This is a more challenging issue where compounds have the same molecular formula and thus the same exact mass.[2] For this compound, this includes stereoisomers like (R)-3-methyl-2-oxovalerate and structural isomers.[1] These isomers often have identical mass spectra and cannot be distinguished by the mass spectrometer alone, necessitating effective chromatographic separation.[1][3]

Q2: Why is the quantification of intracellular this compound and other α-keto acids challenging?

A2: The accurate quantification of intracellular α-keto acids like this compound presents significant methodological challenges due to their inherent properties. Key difficulties include:

  • Chemical Instability: α-keto acids are prone to degradation, requiring careful and rapid sample handling.

  • High Polarity: Their polar nature makes them difficult to extract from aqueous intracellular environments and retain on standard reverse-phase chromatography columns without derivatization.

  • Low Abundance: Intracellular concentrations can be low, necessitating highly sensitive analytical methods.

  • Metabolic Activity: Rapid enzymatic turnover requires immediate quenching of cellular metabolism upon sample collection to prevent alterations in analyte levels.

Q3: Why is it important to accurately measure this compound?

A3: this compound is an important metabolite in the breakdown of branched-chain amino acids (BCAAs), particularly isoleucine. Its accurate measurement is crucial for:

  • Studying Metabolic Diseases: It is a key clinical marker for Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase complex.

  • Understanding Cellular Metabolism: It plays a role in the metabolic pathways of valine, leucine, and isoleucine.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor peak shape or retention Suboptimal mobile phase composition in LC-MS.Adjust the mobile phase pH and organic solvent composition to improve peak shape and retention.
Inaccurate quantification in biological samples Matrix effects from components in the biological sample (e.g., plasma, urine) that suppress or enhance the analyte's ionization.Employ effective sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.
Co-eluting peak with the same nominal mass Isobaric interference from another compound.Utilize high-resolution mass spectrometry (HRMS) to differentiate the analyte from the isobaric interference based on their exact masses. Further optimize the chromatographic separation to resolve the interfering compound.
Inability to distinguish between different isomers Isomeric interference where isomers have identical mass spectra.Implement a chromatographic method with a chiral stationary phase column for the separation of enantiomers. Derivatization can also aid in the separation of isomers.
Non-linear calibration curve Detector saturation at high concentrations.Prepare a calibration curve over the expected concentration range of the samples. If non-linearity is observed at high concentrations, dilute the samples.
Quantitative Data Summary

Table 1: Mass Spectrometric Data for this compound and Potential Interferences

CompoundMolecular FormulaNominal Mass ( g/mol )Exact Mass (Da)
This compoundC6H10O3130.14130.062994177
(S)-3-methyl-2-oxovalerateC6H10O3130.14130.063
(R)-3-methyl-2-oxovalerateC6H10O3130.14130.063

Table 2: Common Mass Fragments for this compound (GC-MS)

m/zRelative Intensity
4399.99%
7187.50%
4033.30%
1308.40%
556.50%

Data sourced from MassBank of North America (MoNA)

Experimental Protocols

Protocol 1: Chiral Derivatization for LC-MS/MS Analysis of this compound Enantiomers

This protocol is designed for the separation and quantification of the (S) and (R) enantiomers of 3-methyl-2-oxovalerate.

  • Sample Preparation (from Urine):

    • To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Acidify the sample to a pH < 2 with HCl.

    • Extract the organic acids with 3 x 2 mL of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 50 mM phosphate buffer (pH 7.0).

  • Derivatization:

    • Add 25 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.

    • Vortex the mixture and incubate at a controlled temperature and time as optimized (e.g., 30 minutes at room temperature).

  • LC-MS/MS Analysis:

    • LC Column: Use a chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for the PFBHA derivative of 3-methyl-2-oxovalerate and its internal standard.

Protocol 2: GC-MS Analysis with Silylation

This protocol is suitable for the analysis of total this compound.

  • Sample Preparation and Extraction:

    • Follow steps 1.1 to 1.4 from Protocol 1.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at a specified temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • GC Column: Use a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample + Internal Standard acidification Acidification (pH < 2) urine_sample->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Buffer evaporation->reconstitution add_pfbha Add PFBHA Reagent reconstitution->add_pfbha Extracted Sample incubation Incubation add_pfbha->incubation lc_separation Chiral LC Separation incubation->lc_separation Derivatized Sample msms_detection MS/MS Detection lc_separation->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis Raw Data

Caption: LC-MS/MS workflow for chiral analysis of this compound.

troubleshooting_logic start Unexpected Peak Co-eluting with Analyte check_mass Check Exact Mass (HRMS) start->check_mass same_mass Same Exact Mass? check_mass->same_mass isobar Isobaric Interference same_mass->isobar No isomer Isomeric Interference same_mass->isomer Yes diff_mass Different Exact Mass optimize_chrom Optimize Chromatography (e.g., gradient, column) isobar->optimize_chrom chiral_chrom Implement Chiral Chromatography isomer->chiral_chrom resolved Interference Resolved optimize_chrom->resolved derivatize Consider Derivatization chiral_chrom->derivatize chiral_chrom->resolved derivatize->resolved

References

Technical Support Center: Chromatographic Resolution of Branched-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of branched-chain keto acids (BCKAs).

Troubleshooting Guide

Effective chromatographic separation of branched-chain keto acids (BCKAs), particularly the isomers α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), is critical for accurate quantification in biological matrices. This guide addresses common issues encountered during HPLC and GC analysis.

Common Chromatographic Problems and Solutions
Problem Potential Causes Recommended Solutions
Poor Resolution (Specifically between KIC and KMV) Inadequate Column Selectivity: The stationary phase may not provide sufficient differential interaction for the isomers.[1][2]Column Selection: An Agilent Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) has shown better resolution (>1.5 for KMV-KIC) compared to a Waters BEH C18 column under similar conditions.[1][2] Consider columns with different selectivities, such as phenyl-hexyl or polar-embedded phases.
Suboptimal Mobile Phase Composition: The pH and organic solvent ratio can significantly impact the retention and separation of these acidic compounds.[3]Mobile Phase Optimization:pH Adjustment: For these acidic compounds, lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can improve peak shape and retention by suppressing ionization. • Organic Modifier: Vary the ratio of acetonitrile or methanol. Acetonitrile often provides different selectivity compared to methanol. • Buffer Concentration: Use an appropriate buffer concentration (e.g., 10 mmol/L ammonium acetate) to maintain a stable pH.
Inappropriate Flow Rate or Temperature: These parameters affect diffusion and interaction kinetics with the stationary phase.Method Parameter Adjustment:Flow Rate: Reducing the flow rate (e.g., to 0.3 mL/min) can increase interaction time and improve resolution, at the cost of longer run times. • Temperature: Optimizing the column temperature (e.g., 30-40°C) can influence selectivity and peak shape.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the keto acids, causing tailing.Use End-Capped Columns: Employ high-purity, end-capped columns to minimize exposed silanol groups. Mobile Phase pH: Lowering the pH of the mobile phase protonates the silanol groups, reducing unwanted interactions.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration/Injection Volume: Dilute the sample or decrease the injection volume.
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Peak Shape (Broadening) Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening.Minimize Dead Volume: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.
Inadequate Derivatization (if applicable): Incomplete reaction can result in multiple or broad peaks.Optimize Derivatization: Ensure complete reaction by optimizing reagent concentration, temperature, and time as per the detailed protocols below.
Low Sensitivity / No Peaks Inefficient Derivatization: The derivatization step is crucial for enhancing the detectability of BCKAs, especially in LC-MS.Derivatization: Use derivatizing agents like o-phenylenediamine (OPD) for fluorescence or LC-MS analysis, or Girard's reagent T for improved ionization in LC-MS. Optimize MS Parameters: For mass spectrometry, optimize source parameters like fragmentor voltage to maximize signal intensity.
Improper Sample Preparation: Incomplete protein precipitation or extraction can lead to matrix effects and signal suppression.Effective Sample Cleanup: Use robust protein precipitation methods (e.g., with methanol or perchloric acid) and consider solid-phase extraction (SPE) for complex matrices.
Ghost Peaks Contaminated Mobile Phase or System: Impurities can accumulate and elute as extraneous peaks.Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and reagents. System Cleaning: Regularly flush the HPLC system to remove contaminants.
Quantitative Data Summary: HPLC Column Comparison for BCKA Separation

The choice of HPLC column is a critical factor in achieving baseline separation of BCKA isomers. The following table summarizes a comparison between two C18 columns for the analysis of KIV, KMV, and KIC.

Column Dimensions Particle Size Resolution (Rs) for KMV-KIC Observations Reference
Agilent Eclipse Plus C182.1 x 100 mm1.8 µm> 1.5Better overall peak shapes and separation.
Waters BEH C182.1 x 100 mm1.7 µmNot specified (lower than Eclipse Plus)Poorer separation of KMV and KIC compared to the Eclipse Plus column under the tested conditions.

Chromatographic conditions for the comparison included a mobile phase of 10 mmol/L ammonium acetate and acetonitrile, a flow rate of 0.3 mL/min, and a column temperature of 30°C.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV) so challenging?

A1: KIC and KMV are structural isomers, meaning they have the same molecular weight and similar chemical properties. This similarity makes their separation by traditional reversed-phase chromatography difficult, requiring careful optimization of the stationary phase, mobile phase, and other chromatographic parameters to exploit subtle differences in their hydrophobicity and structure.

Q2: What is the purpose of derivatization for BCKA analysis, and which reagents are commonly used?

A2: Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of BCKAs.

  • o-Phenylenediamine (OPD): Reacts with the α-keto acid group to form stable, fluorescent quinoxalinol derivatives. This enhances sensitivity for both fluorescence and mass spectrometric detection. The OPD derivatives of BCKAs have been reported to be stable for several days.

  • Girard's Reagent T (GirT): This reagent contains a quaternary ammonium group, which adds a permanent positive charge to the BCKAs. This "charge-tagging" significantly enhances ionization efficiency in positive-ion electrospray mass spectrometry (ESI-MS), leading to improved sensitivity.

Q3: My baseline is drifting during a gradient run. What could be the cause?

A3: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure that both mobile phase A and B have low and matched UV absorbance at the chosen wavelength. Using high-purity solvents and additives can also minimize this effect.

Q4: Can I use the same sample preparation method for both plasma and tissue samples?

A4: While the general principle of protein precipitation is similar, tissue samples require an additional homogenization step to release the intracellular BCKAs before deproteinization. The efficiency of extraction may also differ between matrices, so it is advisable to validate the sample preparation method for each biological matrix.

Q5: What are the key considerations for developing a robust GC-MS method for BCKA analysis?

A5: For GC-MS analysis, derivatization is mandatory to make the non-volatile keto acids suitable for gas chromatography. A two-step derivatization involving methoximation followed by silylation is common. Key troubleshooting points include ensuring complete derivatization to avoid split peaks, using an inert GC column to prevent analyte degradation, and optimizing the oven temperature program to achieve good separation.

Experimental Protocols

Protocol 1: o-Phenylenediamine (OPD) Derivatization for HPLC-UV/Fluorescence/MS Analysis

This protocol is adapted from a method for the analysis of BCKAs in tissue samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of tissue homogenate or plasma, add a suitable internal standard (e.g., ¹³C-labeled KIV).

    • Add 0.5 mL of 12.5 mM OPD in 2 M HCl.

    • Vortex the mixture briefly.

  • Derivatization Reaction:

    • Incubate the mixture at room temperature for the required duration (optimization may be needed, but overnight is often sufficient).

  • Extraction:

    • Extract the derivatized BCKAs with an organic solvent such as ethyl acetate.

    • Centrifuge to separate the phases.

  • Drying and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried residue in a suitable mobile phase, for example, 200 mM ammonium acetate, for injection.

Protocol 2: Girard's Reagent T (GirT) Derivatization for Enhanced LC-MS Sensitivity

This protocol is a general guideline adapted from methods for other carbonyl-containing compounds and can be optimized for BCKAs.

  • Sample Preparation:

    • Start with a deproteinized and extracted sample as described in Protocol 1 (steps 1 and 3, without OPD).

    • Evaporate the extract to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a solution containing Girard's Reagent T. A typical reaction mixture might include:

      • 50 µL of sample reconstituted in methanol.

      • 50 µL of glacial acetic acid.

      • 50 mg of Girard's Reagent T.

    • Incubate the mixture at a specific temperature (e.g., 85°C) for a set time (e.g., 4 hours). These conditions may require optimization.

  • Post-Derivatization Cleanup:

    • Neutralize the reaction mixture (e.g., with methanol containing 1% NH₄OH).

    • A solid-phase extraction (SPE) cleanup step using a mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) cartridge can be employed to remove excess reagent and interfering substances.

  • Final Preparation:

    • Elute the derivatized BCKAs from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 3: Sample Preparation from Plasma using Protein Precipitation

This is a general protocol for the precipitation of proteins from plasma samples.

  • Sample Aliquoting:

    • Aliquot 20-100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard and Precipitant:

    • Add an internal standard solution containing stable isotope-labeled BCKAs.

    • Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Precipitation and Centrifugation:

    • Vortex the mixture thoroughly for 30-60 seconds.

    • Incubate at a low temperature (e.g., -20°C) for at least 20 minutes to enhance precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the BCKAs into a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for analysis.

Visualizations

Troubleshooting_Workflow start Poor BCKA Resolution problem_id Identify Problem: - Co-elution (KIC/KMV) - Peak Tailing - Broad Peaks start->problem_id check_column Evaluate Column Is it appropriate for isomers? Is it old or contaminated? problem_id->check_column Peak Shape/Co-elution check_mobile_phase Optimize Mobile Phase Adjust pH, organic ratio, buffer strength. problem_id->check_mobile_phase Retention/Selectivity check_method_params Adjust Method Parameters Flow rate, temperature, gradient. problem_id->check_method_params General Resolution check_sample_prep Review Sample Preparation Derivatization complete? Proper cleanup? problem_id->check_sample_prep Sensitivity/Peak Shape solution_column Solution: - Use high-resolution C18 column - Try different selectivity (e.g., Phenyl-Hexyl) - Replace column check_column->solution_column solution_mp Solution: - Lower pH (2.5-3.5) - Test different organic solvents - Optimize buffer concentration check_mobile_phase->solution_mp solution_params Solution: - Reduce flow rate - Optimize temperature - Use a shallower gradient check_method_params->solution_params solution_sp Solution: - Optimize derivatization protocol - Improve cleanup (e.g., SPE) - Match injection solvent check_sample_prep->solution_sp end Resolution Improved solution_column->end solution_mp->end solution_params->end solution_sp->end

Caption: A logical workflow for troubleshooting poor BCKA resolution.

Derivatization_Workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_cleanup 3. Post-Reaction Cleanup sample Biological Sample (Plasma, Tissue Homogenate) protein_precip Protein Precipitation (e.g., with Acetonitrile/Methanol) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Reaction Solvent dry_down->reconstitute add_reagent Add Derivatization Reagent (OPD or Girard's Reagent T) reconstitute->add_reagent incubate Incubate (Optimize Time & Temperature) add_reagent->incubate extraction Liquid-Liquid Extraction or SPE incubate->extraction dry_down2 Evaporate to Dryness extraction->dry_down2 reconstitute2 Reconstitute in Mobile Phase dry_down2->reconstitute2 injection 4. Inject into LC System reconstitute2->injection

Caption: Experimental workflow for BCKA analysis including derivatization.

References

troubleshooting low ionization efficiency of Methyl 2-Oxovalerate in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Methyl 2-Oxovalerate. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve issues related to low ionization efficiency and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity consistently low or absent in ESI positive ion mode?

A1: this compound can exhibit low ionization efficiency in positive electrospray ionization (ESI) mode primarily because it lacks a functional group that is easily protonated (a basic site). Its structure, containing a keto and a methyl ester group, does not have a high gas-phase proton affinity. Therefore, forming the protonated molecule [M+H]⁺ can be inefficient.[1][2] To enhance the signal, the formation of adducts with cations like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is often more favorable.[3]

Q2: Is negative ion mode a viable alternative for this compound analysis?

A2: Yes, negative ion mode can be a suitable alternative. While it is not a strong acid, this compound can be deprotonated to form the [M-H]⁻ ion. The efficiency of this process can be significantly influenced by the mobile phase composition. The use of basic additives or buffers can promote the formation of the deprotonated species, potentially increasing sensitivity.[4]

Q3: When should I consider using Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?

A3: APCI is an excellent alternative for analytes that are less polar and thermally stable, and it is often more tolerant of a wider range of solvents than ESI.[5] If you have struggled to achieve a stable or sensitive signal with ESI in either positive or negative mode, switching to APCI is a logical next step. APCI is well-suited for small molecules with molecular weights under 1500 Da and can be particularly effective for methyl esters.

Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement. To mitigate this, you can:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Optimize Chromatography: Adjust your LC method to better separate this compound from matrix components. Modifying the gradient or changing the organic solvent can alter selectivity.

  • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound, as it will experience similar matrix effects to the analyte.

Q5: Is derivatization a necessary step for analyzing α-keto acids like this compound?

A5: If optimizing the source and mobile phase is insufficient, derivatization is a powerful strategy to significantly improve ionization efficiency and chromatographic retention for keto acids. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the keto group to create a derivative that is much more sensitive in LC-MS analysis, typically in negative ion mode.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low signal intensity for this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal intensity.

TroubleshootingWorkflow start Start: Low Signal for This compound check_basics 1. Check Instrument Basics (Tuning, Calibration, Leaks, Spray) start->check_basics optimize_esi_pos 2. Optimize ESI Positive Mode - Additives (NH₄⁺) - Source Parameters check_basics->optimize_esi_pos Basics OK try_esi_neg 3. Try ESI Negative Mode - Additives (Acetate, Formate) - Source Parameters optimize_esi_pos->try_esi_neg Signal still low solution Problem Solved optimize_esi_pos->solution Signal improved switch_apci 4. Switch to APCI - Optimize Source Parameters (Vaporizer Temp, Corona Current) try_esi_neg->switch_apci Signal still low try_esi_neg->solution Signal improved address_matrix 5. Address Matrix Effects - Improve Sample Prep - Optimize Chromatography switch_apci->address_matrix Signal still low switch_apci->solution Signal improved consider_deriv 6. Consider Derivatization (e.g., PFBHA) address_matrix->consider_deriv Signal still low address_matrix->solution Signal improved consider_deriv->solution Signal improved

References

selecting the appropriate internal standard for Methyl 2-Oxovalerate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Methyl 2-Oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this and other α-keto acids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The accurate quantification of α-keto acids like this compound is challenging due to their inherent chemical properties. Key difficulties include:

  • Chemical Instability: α-keto acids are susceptible to degradation, necessitating careful and swift sample handling.[1]

  • High Polarity: Their polar nature makes them difficult to extract efficiently from aqueous biological matrices and retain on standard reversed-phase chromatography columns without derivatization.

  • Low Abundance: Intracellular concentrations can be very low, requiring highly sensitive analytical methods for detection and quantification.[2]

Q2: What is an internal standard, and why is it crucial for accurate quantification?

A2: An internal standard (IS) is a compound with similar chemical properties to the analyte (in this case, this compound) that is added at a known concentration to all samples, standards, and quality controls at the beginning of the sample preparation process.[3] Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[4][5] By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.

Q3: What are the different types of internal standards, and which is recommended for this compound?

A3: There are two main types of internal standards used in mass spectrometry-based quantification:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). SIL standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same matrix effects.

  • Surrogate (or Structural Analog) Internal Standard: This is a molecule that is chemically and structurally similar to the analyte but not isotopically labeled. They are used when a SIL standard is not available or is prohibitively expensive. While useful, they may not perfectly mimic the analyte's behavior during extraction and ionization.

For the highest accuracy and precision in quantifying this compound, a stable isotope-labeled internal standard is strongly recommended .

Selecting an Internal Standard

The ideal internal standard for this compound is its stable isotope-labeled counterpart. If a SIL version of this compound is unavailable, a SIL version of a structurally similar α-keto acid is the next best choice. A non-labeled structural analog can also be used, but with potentially compromised accuracy.

Below is a table summarizing potential internal standards for the quantification of this compound.

Internal Standard TypeCompound NameRationale for SelectionCommercially Available
Stable Isotope-Labeled (Ideal) This compound-¹³C₅, ¹⁵NIdentical chemical and physical properties to the analyte, ensuring the most accurate correction for experimental variability.Yes (custom synthesis may be required)
Stable Isotope-Labeled (Alternative) α-Ketoisovaleric acid, sodium salt (¹³C₅, 98%)Structurally very similar to this compound, likely to have similar extraction and ionization behavior.Yes
Stable Isotope-Labeled (Alternative) α-Ketobutyric acid, sodium salt (¹³C₄, 98%)Another structurally related α-keto acid that can serve as a suitable alternative.Yes
Surrogate (Structural Analog) α-Ketovaleric acid (KV)Has been successfully used as an internal standard for the quantification of other α-keto acids, including this compound, in HPLC-fluorescence methods.Yes
Surrogate (Structural Analog) 2-Oxohexanoic acidA structural isomer of this compound that may exhibit similar chromatographic behavior.Yes

Experimental Protocols

Accurate quantification of this compound typically requires derivatization to improve its chromatographic retention and detection sensitivity. Below are detailed protocols for LC-MS/MS and GC-MS analysis.

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol involves protein precipitation followed by derivatization with PFBHA.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • In a microcentrifuge tube, combine 100 µL of plasma with 10 µL of the internal standard solution (e.g., ¹³C-labeled this compound).
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 50 µL of 50 mM phosphate buffer (pH 7.0).
  • Add 25 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.
  • Incubate the mixture at 60°C for 30 minutes.
  • Cool the sample and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterRecommended Condition
LC Column Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions Monitor the specific precursor-to-product ion transitions for the PFBHA derivative of this compound and its internal standard.
Protocol 2: GC-MS Quantification of this compound in Urine

This protocol involves liquid-liquid extraction followed by silylation.

1. Sample Preparation:

  • To 1 mL of urine, add the internal standard (e.g., a stable isotope-labeled organic acid).
  • Acidify the sample to pH < 2 with HCl.
  • Extract the organic acids with 3 x 2 mL of ethyl acetate.
  • Pool the organic layers and evaporate to dryness under nitrogen.
  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode or Selected Ion Monitoring (SIM) for characteristic ions of the TMS-derivatized this compound and internal standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Split Peaks - Sample pH is too acidic or basic. - Column overload. - Incomplete derivatization.- Adjust the pH of the final sample solution. For DMB derivatization, diluting with a mild base can help. - Dilute the sample and re-inject. - Optimize derivatization reaction time and temperature.
Low Analyte Recovery - Inefficient extraction. - Analyte degradation. - Incomplete cell lysis (for intracellular analysis).- Use an appropriate extraction solvent (e.g., 80% methanol for polar metabolites). - Process samples quickly on ice and store at -80°C. Minimize time between extraction, derivatization, and analysis. - Employ sonication or appropriate lysis buffers.
High Signal Variability - Inconsistent sample handling. - Matrix effects (ion suppression or enhancement). - Instrument instability.- Follow a standardized protocol for all samples. - Use a stable isotope-labeled internal standard. - Prepare standards in a blank matrix that mimics your samples (matrix-matched calibration). - Improve sample cleanup using SPE or LLE. - Check instrument performance and run quality control samples.
Non-Linear Calibration Curve - Detector saturation at high concentrations. - Matrix effects. - Inaccurate standard preparation.- Dilute samples or adjust the calibration range to avoid saturation. - Use a SIL internal standard and matrix-matched calibrators. - Carefully prepare and verify the concentrations of your calibration standards.

Visualizations

experimental_workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Cells) Add_IS Add Internal Standard (e.g., ¹³C-labeled analog) Sample->Add_IS Extraction Extraction (Protein Precipitation / LLE) Add_IS->Extraction Derivatization Derivatization (e.g., PFBHA, MSTFA) Extraction->Derivatization LC_GC Chromatographic Separation (LC or GC) Derivatization->LC_GC MS Mass Spectrometry (MS/MS Detection) LC_GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification Start Inaccurate Results Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response Stable Check_IS->IS_OK Yes IS_Erratic IS Response Erratic Check_IS->IS_Erratic No Check_Cal Review Calibration Curve IS_OK->Check_Cal Optimize_Cleanup Optimize Sample Cleanup IS_Erratic->Optimize_Cleanup Cal_Good Curve is Linear & R² > 0.99 Check_Cal->Cal_Good Yes Cal_Bad Curve is Non-Linear Check_Cal->Cal_Bad No Investigate_Matrix Investigate Matrix Effects Cal_Good->Investigate_Matrix Check_Standards Check Standard Dilutions Cal_Bad->Check_Standards Check_Deriv Review Derivatization Cal_Bad->Check_Deriv Investigate_Matrix->Optimize_Cleanup

Caption: Logic diagram for troubleshooting common quantification issues.

References

preventing analyte adsorption of Methyl 2-Oxovalerate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl 2-Oxovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with analyte adsorption during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical challenges encountered when analyzing this compound?

This compound, a small keto ester, can present several analytical challenges. Due to its polar nature and the presence of a ketone functional group, it is prone to adsorption onto active sites within the analytical instrument, leading to poor peak shape, low recovery, and poor reproducibility. The ketone group can also participate in keto-enol tautomerism, which can result in peak splitting or broadening in chromatography. Furthermore, like many small organic acids and esters, it can be sensitive to thermal degradation, particularly in gas chromatography.

Q2: Which analytical techniques are most suitable for this compound analysis?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.[1][2] The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique provides high resolution and sensitivity. However, due to the polarity and potential thermal lability of this compound, derivatization is frequently required to improve its volatility and thermal stability.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Typically using reversed-phase columns, HPLC is also a powerful technique for analyzing keto esters. It avoids the need for derivatization but can sometimes suffer from poor peak shape due to on-column interactions and keto-enol tautomerism.[5]

Q3: What causes the adsorption of this compound during analysis?

Adsorption is a primary cause of poor analytical results for polar analytes like this compound. The main sources of adsorption include:

  • Active sites on glass surfaces: Standard glass vials and inserts can have silanol groups (Si-OH) on their surface that can interact with the polar functional groups of the analyte.

  • Metal surfaces in the flow path: Stainless steel components in the injector, transfer lines, and column hardware can interact with the analyte, leading to adsorption. This is particularly problematic in HPLC systems.

  • Active sites on the stationary phase: The stationary phase of the GC or HPLC column can have active sites that lead to unwanted secondary interactions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening) and Low Analyte Recovery

This is the most common issue and is often directly related to analyte adsorption.

Troubleshooting Workflow for Adsorption Issues

Adsorption_Troubleshooting start Start: Poor Peak Shape or Low Recovery check_vials 1. Evaluate Sample Vials start->check_vials check_system 2. Assess Chromatographic System check_vials->check_system Vials are inert solution_vials Use Inert Vials: - Silanized Glass - Polypropylene check_vials->solution_vials Adsorption suspected check_method 3. Optimize Analytical Method check_system->check_method System is inert solution_system Use Inert Components: - Deactivated Column - PEEK Tubing (HPLC) - Inert Source (GC-MS) check_system->solution_system System activity suspected solution_method Method Optimization: - Derivatization (GC) - Mobile Phase Additives (HPLC) - Adjust pH/Temp (HPLC) check_method->solution_method Method optimization needed end End: Improved Peak Shape & Recovery check_method->end Method is optimal solution_vials->check_system solution_system->check_method solution_method->end

Caption: Troubleshooting workflow for addressing analyte adsorption.

Step 1: Evaluate Sample Vials and Containers

Standard glass vials can be a significant source of analyte loss.

Vial/Container TypeMaterialKey CharacteristicsRecommendation for this compound
Standard Glass VialsBorosilicate GlassCan have active silanol groups on the surface.Not recommended for trace analysis without passivation.
Silanized Glass Vials Silane-treated Borosilicate GlassSurface silanol groups are deactivated, creating a non-polar, inert barrier.Highly Recommended
Polypropylene (PP) Vials PolypropyleneChemically inert and a good alternative to glass for some applications. May prevent adsorption of certain polar compounds.Recommended , especially for ion analysis.
Deactivated/Low Adsorption VialsSpecially coated glass or polymerFeature proprietary coatings to minimize analyte interaction.Highly Recommended for high-sensitivity applications.

Step 2: Assess and Inertize the Chromatographic System

  • For HPLC:

    • Columns: Use columns with deactivated hardware or novel surface technologies designed to minimize metal interactions, such as those with hybrid organic-inorganic surfaces.

    • Tubing: Consider replacing standard stainless steel tubing with PEEK tubing, especially between the autosampler and the column.

    • Mobile Phase: The addition of a weak chelating agent like citric acid to the mobile phase can help to mask active sites on metal surfaces.

  • For GC:

    • Inlet Liner: Use a deactivated inlet liner. Silanized glass wool, if used, should also be deactivated.

    • Column: A high-quality, well-conditioned column is crucial. If degradation is suspected, a confirmation run on a new, proven column is advisable.

    • Ion Source (for GC-MS): A clean and inert ion source is important to prevent in-source degradation or adsorption.

Step 3: Optimize the Analytical Method

  • For GC (Derivatization): Derivatization is a key strategy to reduce the polarity of this compound, making it more volatile and less likely to adsorb. A two-step methoximation followed by silylation is a common and effective approach for keto acids.

  • For HPLC (Mobile Phase and Temperature):

    • pH: Adjusting the mobile phase pH can help to suppress the ionization of any acidic impurities and can influence the keto-enol equilibrium.

    • Temperature: Increasing the column temperature can sometimes improve peak shape for compounds exhibiting tautomerism by accelerating the interconversion between forms.

Issue 2: Peak Splitting or Broadening in HPLC

This can be caused by the keto-enol tautomerism of this compound.

Troubleshooting Keto-Enol Tautomerism in HPLC

Tautomerism_Troubleshooting start Start: Peak Splitting/Broadening in HPLC check_temp 1. Adjust Column Temperature start->check_temp check_ph 2. Modify Mobile Phase pH check_temp->check_ph No improvement solution_temp Increase Temperature: (e.g., to 40-60 °C) Speeds up interconversion check_temp->solution_temp Tautomerism suspected check_column 3. Consider Alternative Column check_ph->check_column No improvement solution_ph Adjust pH: Acidic mobile phase may speed up interconversion check_ph->solution_ph pH effect observed solution_column Use Mixed-Mode Column: Provides alternative separation mechanism check_column->solution_column Standard RP fails end End: Single, Sharp Peak check_column->end RP is sufficient solution_temp->check_ph solution_ph->check_column solution_column->end

Caption: Workflow for addressing issues related to keto-enol tautomerism.

  • Increase Column Temperature: Elevating the column temperature can increase the rate of interconversion between the keto and enol forms, causing them to elute as a single, sharp peak.

  • Adjust Mobile Phase pH: The rate of tautomerism is often pH-dependent. Experimenting with a more acidic mobile phase may help to coalesce the peaks.

  • Consider Mixed-Mode Chromatography: If issues persist on standard reversed-phase columns, a mixed-mode column that offers multiple interaction mechanisms may provide better peak shape.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This two-step protocol is designed to protect the ketone group and increase the volatility of the analyte.

Materials:

  • Sample containing this compound (dried)

  • Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or incubator

  • Autosampler vials (silanized)

Procedure:

  • Methoximation:

    • To the dried sample in a silanized glass vial, add 50 µL of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (with 1% TMCS) to the cooled reaction mixture.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Derivatization Workflow for GC-MS

Derivatization_Workflow start Start: Dried Sample methoximation Step 1: Methoximation - Add MeOx in Pyridine - Incubate at 60°C start->methoximation silylation Step 2: Silylation - Add MSTFA - Incubate at 60°C methoximation->silylation analysis GC-MS Analysis silylation->analysis end End: Volatile, Stable Derivative analysis->end

Caption: Two-step derivatization protocol for GC-MS analysis.

Protocol 2: Recommended Starting Conditions for HPLC-UV/MS Analysis

This protocol provides a starting point for the analysis of underivatized this compound.

Instrumentation and Columns:

  • HPLC System: A biocompatible or bio-inert system is recommended to minimize metal interactions.

  • Column: A high-quality C18 column with deactivated hardware (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Conditions:

Time (min)%A%BFlow Rate (mL/min)
0.09820.3
5.05950.3
7.05950.3
7.19820.3
10.09820.3

Other Parameters:

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray Ionization (ESI) in negative or positive mode, depending on sensitivity.

This technical support guide is intended to provide a starting point for troubleshooting common issues in the analysis of this compound. Optimal conditions may vary depending on the specific sample matrix and instrumentation.

References

Technical Support Center: Sensitive Detection of Low-Abundance Methyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of low-abundance methyl 2-oxovalerate.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of intracellular this compound challenging?

A1: The accurate quantification of intracellular α-keto acids like this compound presents significant methodological challenges due to their inherent instability and high polarity.[1] Key difficulties include:

  • Chemical Instability: α-keto acids are prone to degradation, requiring careful and rapid sample handling.[1]

  • High Polarity: Their polar nature makes them difficult to extract from aqueous intracellular environments and retain on standard reverse-phase chromatography columns without derivatization.[1]

  • Low Abundance: Intracellular concentrations can be low, necessitating highly sensitive analytical methods.[1]

  • Metabolic Activity: Rapid enzymatic turnover requires immediate quenching of cellular metabolism upon sample collection to prevent alterations in analyte levels.

Q2: What is this compound, and why is its measurement important?

A2: this compound is an α-keto acid that is an intermediate in the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[2] Accurate measurement of its levels is crucial for:

  • Studying Metabolic Diseases: It is a key clinical marker for Maple Syrup Urine Disease (MSUD), a genetic disorder affecting BCAA metabolism.

  • Understanding Cellular Metabolism: It plays a role in the metabolic pathways of valine, leucine, and isoleucine.

  • Biomarker for Other Conditions: Elevated levels have been associated with neurotoxicity and may serve as a biomarker for other health issues.

Q3: How can I minimize matrix effects when analyzing biological samples?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the matrix components before analysis.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Q4: What are the common derivatization techniques for this compound analysis?

A4: Derivatization is often necessary to improve the volatility and chromatographic behavior of polar analytes like this compound, especially for GC-MS analysis. Common techniques include:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the carboxylic acid and keto groups to their more volatile trimethylsilyl (TMS) derivatives.

  • Oximation followed by Silylation: A two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid can provide stable derivatives for GC-MS.

  • Quinoxalinol Formation: Reaction with o-phenylenediamine or its derivatives forms stable and UV-active or fluorescent quinoxalinol derivatives suitable for LC-MS analysis.

  • Pentafluorobenzyl Hydroxylamine (PFBHA) Derivatization: This is used to create derivatives suitable for LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Cause Troubleshooting Step
Analyte Adsorption Use deactivated vials and a bio-inert LC system to prevent the adsorption of the acidic analyte.
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization efficiency.
Matrix Suppression Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from interfering matrix components.
Suboptimal Mobile Phase (LC-MS) Adjust the mobile phase pH and organic solvent composition to improve peak shape and retention.

Issue 2: Inaccurate Quantification

Possible Cause Troubleshooting Step
Matrix Effects Incorporate a stable isotope-labeled internal standard for this compound. If unavailable, use a structurally similar analog.
Non-linearity of Response Prepare a calibration curve over the expected concentration range of the samples. If non-linearity is observed at high concentrations, dilute the samples.
Analyte Degradation Keep samples on ice or at 4°C during preparation. Analyze samples as quickly as possible after preparation. For GC-MS with TMS derivatives, inject immediately after derivatization as they can be moisture-sensitive.
Isobaric Interference Use high-resolution mass spectrometry (HRMS) to differentiate the analyte from isobaric interferences based on their exact mass. Optimize chromatographic separation to resolve the interfering compound.

Data Presentation

Table 1: Summary of LC-MS/MS Method Validation Parameters

This table presents common validation metrics and their typical acceptance criteria for bioanalytical methods, along with expected results for the quantification of (S)-3-methyl-2-oxovalerate.

Parameter Acceptance Criteria Expected Results
Linearity (r²) ≥ 0.99> 0.996
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 105 µg/kg
Accuracy 85-115% (15% RSD)Within ± 15% of nominal concentration
Precision (Intra- and Inter-day) ≤ 15% RSD< 10%
Recovery Consistent and reproducible91-109%
Matrix Effect Within acceptable limitsCompensated by internal standard

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of (S)-3-methyl-2-oxovalerate in Human Plasma

This protocol utilizes a straightforward protein precipitation method for sample preparation.

Materials and Reagents:

  • (S)-3-methyl-2-oxovalerate and a suitable stable isotope-labeled internal standard (e.g., (S)-3-methyl-2-oxovalerate-¹³C₅, ¹⁵N)

  • HPLC-grade acetonitrile and methanol

  • LC-MS grade formic acid and ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma with K₂EDTA as an anticoagulant, stored at -80°C

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:

  • HPLC Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B)

  • Flow Rate: 0.4 mL/min

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

Protocol 2: GC-MS Analysis of this compound in Urine with Derivatization

This protocol involves extraction and derivatization for GC-MS analysis.

Materials and Reagents:

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Ethyl acetate

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl)

Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard.

  • Acidify the sample to pH < 2 with HCl.

  • Extract the organic acids with 3 x 2 mL of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of MSTFA with 1% TMCS.

  • Heat at 60°C for 30 minutes to form the TMS derivatives.

  • Inject 1 µL into the GC-MS system.

GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction derivatization Derivatization (Optional) extraction->derivatization final_sample Final Sample in Vial derivatization->final_sample injection Injection final_sample->injection separation Chromatographic Separation (LC or GC) injection->separation detection Mass Spectrometry Detection (MS/MS) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic issue Low Signal or Poor Peak Shape cause1 Analyte Adsorption? issue->cause1 Check solution1 Use inert vials and LC system components. cause1->solution1 Yes cause2 Matrix Suppression? cause1->cause2 No solution2 Improve sample cleanup (SPE or LLE). cause2->solution2 Yes cause3 Poor Ionization? cause2->cause3 No solution3 Optimize MS source parameters. cause3->solution3 Yes

Caption: Logic diagram for troubleshooting low signal intensity.

References

dealing with Methyl 2-Oxovalerate reactivity during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-Oxovalerate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What is this compound and why is it reactive?

This compound is an α-keto ester, a class of organic compounds containing both a ketone and an ester functional group.[1][2] Its reactivity stems from the electrophilic nature of the adjacent keto and ester carbonyl groups, making it susceptible to nucleophilic attack and hydrolysis.[2][3] In biological systems, it is a metabolite derived from the branched-chain amino acid isoleucine.[4]

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, dissolve this compound in a high-quality aqueous buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4. Solutions should be prepared fresh for quantitative experiments. For cell-based assays, sterile-filter the solution through a 0.22 µm filter. Avoid autoclaving, as high temperatures can cause degradation.

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, prepare solutions on ice and store stock solutions at -20°C or -80°C. The compound is heat-sensitive, and higher temperatures can accelerate chemical degradation.

Q4: How stable is this compound in aqueous solutions?

The stability of this compound, like other α-keto acids, is influenced by pH, temperature, and potential microbial contamination. It is most stable in a buffered pH range of 6.0-8.0. Strongly acidic or alkaline conditions can accelerate degradation. Spontaneous hydrolysis can occur in aqueous media, leading to the formation of the corresponding α-keto acid and release of a proton, which can acidify the medium.

Troubleshooting Guides

Sample Preparation Issues

Q5: I'm analyzing this compound in biological samples (plasma, urine) and getting inconsistent results. What could be the cause?

Inconsistent quantification in biological samples is often due to matrix effects. Components in the biological matrix can co-elute with your analyte and cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.

Recommended Solutions:

  • Effective Sample Cleanup: Implement sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is the most effective way to compensate for matrix effects as it behaves chemically and physically like the analyte during extraction and ionization.

  • Chromatographic Separation: Optimize your LC or GC method to achieve baseline separation of this compound from matrix interferences.

Q6: Do I need to derivatize this compound before analysis?

Derivatization is often necessary, depending on the analytical technique:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is required to increase the volatility of the keto acid. Common agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • High-Performance Liquid Chromatography (HPLC): For fluorescence detection, pre-column derivatization with a fluorescent tag such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a common method to enhance sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can sometimes be performed without derivatization, but derivatization can improve chromatographic peak shape and retention.

Analytical & Data Interpretation Issues

Q7: I am observing unexpected or interfering peaks in my HPLC or LC-MS analysis. What is the source?

Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading due to exposure to heat, light, or extreme pH during sample preparation. To identify these, perform a forced degradation study by exposing your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting chromatograms.

  • Isobaric/Isomeric Interference: Other molecules with the same nominal mass (isobaric) or the same chemical formula (isomeric) can interfere with detection by mass spectrometry. Effective chromatographic separation is crucial to resolve these interferences.

  • Contamination: Contaminants from solvents, reagents, and labware can introduce interfering peaks. Always use high-purity or LC-MS grade solvents and reagents.

Q8: My chromatographic peak shape is poor (e.g., split peaks, tailing). How can I improve it?

Poor peak shape can be caused by several factors:

  • Acidic Injection Sample: If the final sample for injection is too acidic, it can cause peak splitting. This is particularly true for derivatized samples. Adjusting the pH of the final sample with a mild base may resolve the issue.

  • Incomplete Derivatization: Ensure the derivatization reaction has gone to completion by optimizing the reaction time and temperature.

  • Column Overload: Injecting too much analyte can saturate the column. Try diluting your sample and reinjecting it to see if the peak shape improves.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleCitation
Form Liquid (at 20°C)Physical state under standard conditions.
Storage Temperature Refrigerated (0-10°C) for neat compound; -20°C to -80°C for stock solutionsMinimizes chemical degradation; Heat sensitive.
Solution pH Buffered between 6.0 - 8.0 (e.g., PBS pH 7.4)Stability is pH-dependent; avoids acid/base-catalyzed degradation.
Handling Prepare solutions fresh on ice; Avoid autoclavingMinimizes thermal degradation.
Incompatible Materials Strong oxidizing agentsPotential for hazardous reactions.

Table 2: Summary of Analytical Methodologies

TechniqueDerivatization RequirementCommon Derivatizing Agent(s)Purpose & Key ConsiderationsCitation
GC-MS Required MSTFA, other TMS reagentsIncreases volatility for gas-phase analysis.
HPLC-Fluorescence Required DMB (1,2-diamino-4,5-methylenedioxybenzene)Adds a fluorescent tag for sensitive detection.
LC-MS/MS OptionalPFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine)May improve peak shape and retention; offers high sensitivity and specificity without derivatization.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a workflow to assess the stability of this compound at a specific temperature and pH.

1. Preparation of Solutions: a. Prepare a 10 mM stock solution of this compound in sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4, on ice. b. Gently vortex the solution until the compound is fully dissolved. c. From the stock solution, prepare a 100 µM working solution in pre-warmed (e.g., 37°C) PBS, pH 7.4.

2. Incubation and Sampling: a. Dispense 1 mL aliquots of the working solution into multiple sterile, low-adsorption microcentrifuge tubes. b. Place the tubes in an incubator at the desired temperature (e.g., 37°C). c. Collect triplicate samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). d. Immediately upon collection, flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis to halt any further degradation.

3. Sample Analysis: a. Thaw the samples on ice. b. If necessary, perform derivatization according to the chosen analytical method (e.g., HPLC-Fluorescence or GC-MS). c. Analyze all samples using a validated chromatographic method to determine the concentration of this compound.

4. Data Analysis: a. Plot the concentration of this compound versus time. b. Calculate the degradation rate based on the change in concentration over the time course.

Protocol 2: General Workflow for Extraction from Plasma for LC-MS/MS Analysis

This protocol provides a general method for extracting this compound from a plasma matrix.

1. Sample Preparation: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). c. Add 300 µL of ice-cold acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins. d. Vortex vigorously for 30 seconds.

2. Extraction: a. Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. b. Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet. c. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

3. Reconstitution and Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Vortex briefly and centrifuge to pellet any insoluble debris. c. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

troubleshooting_workflow start Unexpected Peak or Poor Peak Shape in Chromatogram cause1 Possible Cause: Degradation start->cause1 cause2 Possible Cause: Matrix Effects / Contamination start->cause2 cause3 Possible Cause: Analytical Method Issue start->cause3 solution1 Solution: - Prepare fresh samples on ice. - Check solution pH. - Perform forced degradation study. cause1->solution1 solution2 Solution: - Improve sample cleanup (SPE/LLE). - Use internal standard. - Use high-purity solvents. cause2->solution2 solution3 Solution: - Check for column overload (dilute sample). - Optimize mobile phase / gradient. - Ensure complete derivatization. cause3->solution3

Caption: Troubleshooting logic for common chromatographic issues.

metabolic_pathway cluster_pathway Isoleucine Degradation Pathway Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Transamination KMV 3-Methyl-2-oxovalerate (α-keto-β-methylvalerate) BCAT->KMV BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) KMV->BCKDC Oxidative Decarboxylation Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) BCKDC->Metabolites MSUD Metabolic Block in Maple Syrup Urine Disease (MSUD) BCKDC->MSUD

Caption: Metabolic origin of this compound from isoleucine.

sample_prep_workflow start Biological Sample (e.g., Plasma, Urine) step1 Add Internal Standard & Protein Precipitation (e.g., cold Acetonitrile) start->step1 step2 Centrifuge to Pellet Debris step1->step2 step3 Collect & Evaporate Supernatant step2->step3 step4 Reconstitute in Mobile Phase step3->step4 end Analysis by LC-MS/MS or GC-MS step4->end

Caption: General experimental workflow for sample preparation.

References

stability testing of Methyl 2-Oxovalerate under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 2-Oxovalerate under common experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern? this compound is the methyl ester of 3-methyl-2-oxovaleric acid, a key metabolite in the breakdown pathway of the amino acid isoleucine.[1][2] Its stability is critical for accurate and reproducible experimental results, as degradation can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and potential confounding effects on the system under study. Like many α-keto esters, it is susceptible to hydrolysis in aqueous environments.[3][4]

Q2: What are the ideal storage conditions for this compound? For optimal stability, stock solutions of this compound should be prepared fresh.[5] If storage is necessary, it is recommended to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, solutions should be sterile-filtered through a 0.22 µm filter rather than autoclaved, as high temperatures can induce degradation.

Q3: How do common experimental factors like pH, temperature, and light affect its stability? The stability of this compound is significantly influenced by its environment:

  • pH: The compound is most stable in buffered solutions within a pH range of 6.0-8.0. Strongly acidic or alkaline conditions can accelerate degradation, primarily through hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical degradation. It is advisable to prepare solutions on ice and conduct experiments at the lowest feasible temperature to minimize degradation.

  • Light: Photodegradation can be a concern for many organic molecules. It is good practice to protect solutions from prolonged exposure to direct light.

Q4: What is the primary degradation pathway for this compound in aqueous solutions? The most common degradation pathway in aqueous media is the hydrolysis of the methyl ester bond. This reaction yields 3-methyl-2-oxovaleric acid and methanol. This process can lead to a significant acidification of unbuffered solutions as the carboxylic acid is formed.

Troubleshooting Guide

Q1: I observed a significant drop in the pH of my this compound solution. What is the cause? A drop in pH is a strong indicator of hydrolysis. As this compound degrades in an aqueous environment, it forms 3-methyl-2-oxovaleric acid. The release of this acidic product will lower the pH of the solution. To prevent this, always use a well-buffered solvent (e.g., PBS at pH 7.4) for your experiments and prepare solutions fresh whenever possible.

Q2: My quantification results (e.g., via HPLC) are inconsistent or show a decreasing concentration over time. How can I fix this? Inconsistent or decreasing concentration measurements are typically due to compound instability.

  • Confirm Degradation: Analyze samples at several time points immediately after preparation to establish a degradation curve under your specific conditions.

  • Optimize Conditions: Ensure your solutions are adequately buffered and maintained at the lowest practical temperature.

  • Review Analytical Method: For HPLC analysis, ensure the method is stability-indicating. This can be confirmed by performing a forced degradation study to show that degradation products do not co-elute with the parent compound.

Q3: I am seeing unexpected peaks in my HPLC or LC-MS chromatogram. What might they be? Unexpected peaks are often degradation products or impurities.

  • Identify Degradants: The most likely degradation product in aqueous solution is 3-methyl-2-oxovaleric acid from hydrolysis.

  • Perform a Forced Degradation Study: To definitively identify potential degradation products, expose your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light). Analyzing the resulting samples by LC-MS can help identify the mass of the degradants and confirm their structures.

  • Check for Matrix Effects: If working with complex biological samples, consider performing a spike-and-recovery experiment to rule out interference from the sample matrix.

Data Presentation

The stability of an active compound is often assessed through forced degradation studies, which intentionally stress the compound to predict its degradation pathways. The table below provides an illustrative summary of the expected stability profile of this compound under various stress conditions.

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition Reagent/Setting Duration Temperature Expected Degradation (%) Primary Degradation Product
Acid Hydrolysis 0.1 M HCl 24 hours 60°C 15 - 25% 3-methyl-2-oxovaleric acid
Alkaline Hydrolysis 0.1 M NaOH 4 hours 25°C 40 - 60% 3-methyl-2-oxovaleric acid
Oxidation 3% H₂O₂ 24 hours 25°C 10 - 20% Oxidized derivatives
Thermal Solid State 48 hours 80°C 5 - 10% Thermally induced products
Photolytic Solution (in Quartz) 24 hours 25°C 5 - 15% Photodegradation products

Note: This table contains illustrative data based on the general chemical properties of α-keto esters. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment (Time-Course Study)

This protocol outlines a method to assess the stability of this compound in a buffered aqueous solution over time.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Ethanol) where it is stable.

    • Prepare the test buffer, for example, 1X Phosphate-Buffered Saline (PBS) at pH 7.4. Pre-warm the buffer to the desired experimental temperature (e.g., 37°C).

    • Spike the stock solution into the pre-warmed buffer to create a final working concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid solubility and toxicity issues.

  • Incubation and Sampling:

    • Dispense 1 mL aliquots of the working solution into sterile, low-adsorption microcentrifuge tubes.

    • Incubate the tubes at the desired temperature (e.g., 37°C).

    • Collect samples at designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately upon collection, quench any further degradation by freezing the sample at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt reactions.

  • Sample Analysis:

    • Thaw samples just before analysis. If necessary, centrifuge to pellet any precipitate.

    • Analyze the supernatant using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

    • Quantify the peak area of this compound at each time point relative to the T=0 sample to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Study

This protocol provides a framework for identifying potential degradation products under various stress conditions, as recommended by ICH guidelines.

  • Preparation of Stressed Samples:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the solution (final concentration 0.1 M HCl). Incubate at 60°C.

    • Alkaline Hydrolysis: Add an equal volume of 0.2 M NaOH to the solution (final concentration 0.1 M NaOH). Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the solution (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Separately, reflux the solution at 60°C.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to UV light (e.g., 254 nm) and/or visible light.

  • Sampling and Analysis:

    • Monitor the reactions and collect samples at various time points, aiming for approximately 10-20% degradation.

    • Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including a control (unstressed) sample, by a suitable method like HPLC-UV or LC-MS to separate and identify the parent compound and any degradation products.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability testing of this compound.

Stability_Testing_Workflow start_end start_end process process decision decision output output A Start: Define Study Parameters (pH, Temp, Time Points) B Prepare Stock & Working Solutions A->B C Collect T=0 Sample B->C D Incubate Under Experimental Conditions C->D E Collect Samples at Defined Time Points D->E Time F Quench Reaction (e.g., Freeze at -80°C) E->F G Analyze Samples (e.g., HPLC, LC-MS) F->G H Data Analysis: Calculate % Remaining G->H I End: Report Stability Profile H->I

Caption: Experimental workflow for stability assessment.

Hydrolysis_Pathway reactant This compound (Ester) product1 3-Methyl-2-oxovaleric Acid (Carboxylic Acid) reactant->product1 Hydrolysis (H⁺ or OH⁻ catalyst) water + H₂O (Water) product2 + Methanol

Caption: Primary hydrolysis degradation pathway.

Troubleshooting_Guide start_node Problem: Inconsistent Quantification decision_node decision_node solution_node solution_node A Problem: Inconsistent Results B Is the solution buffered? A->B C Are solutions prepared fresh? B->C Yes E Solution: Use a suitable buffer (e.g., PBS pH 7.4) B->E No D Are unexpected peaks present in chromatogram? C->D Yes F Solution: Prepare fresh before each experiment; store at -80°C C->F No G Solution: Perform forced degradation study to ID degradants D->G Yes

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-Oxovalerate and α-Ketoisocaproate on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two branched-chain keto acids (BCKAs): Methyl 2-Oxovalerate, the keto-analog of isoleucine, and α-Ketoisocaproate (KIC), the keto-analog of leucine. Understanding the distinct roles of these molecules in cellular metabolism is critical for research into metabolic diseases such as insulin resistance and type 2 diabetes. While both are intermediates in branched-chain amino acid (BCAA) catabolism, current evidence suggests they exert different effects on insulin signaling and glucose homeostasis. Dysregulation of BCAA and BCKA metabolism has been strongly implicated in metabolic disorders[1][2]. This document synthesizes available experimental data to provide a clear comparison of their metabolic impacts.

Quantitative Data Summary

The following table summarizes the known effects of this compound and α-Ketoisocaproate on key parameters of glucose metabolism and insulin signaling. Data has been compiled from various experimental studies, and it is important to note that direct comparative studies are limited.

ParameterThis compound (KMV)α-Ketoisocaproate (KIC)References
Origin Keto-analog of Isoleucine Keto-analog of Leucine [2][3]
Association with Insulin Resistance Strongly associated with Impaired Fasting Glucose (IFG); considered a predictive biomarker.[4]Elevated levels are associated with insulin resistance and Type 2 Diabetes.
Insulin Secretion Data not available in current literature.Stimulates insulin secretion from pancreatic β-cells.
Insulin-Stimulated Glucose Uptake Associated with impaired fasting glucose, suggesting a potential negative impact on systemic glucose uptake.Suppresses insulin-stimulated glucose transport in skeletal muscle cells (L6 myotubes) by approximately 34%.
Akt Phosphorylation (p-Akt) Direct experimental data on p-Akt levels is not available.High concentrations inhibit insulin-induced Akt phosphorylation in muscle cells.
mTORC1 Signaling Direct experimental data is not available.Stimulates mTORC1 signaling, leading to increased phosphorylation of its downstream target S6K1.
IRS-1 Signaling Direct experimental data is not available.Increases inhibitory serine phosphorylation of IRS-1 (at Ser612), which impairs its function.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway Perturbation

The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This activates the PI3K-Akt pathway, which promotes glucose uptake and glycogen synthesis. A key negative feedback loop involves the activation of mTORC1 and its downstream kinase S6K1, which can phosphorylate IRS-1 on inhibitory serine residues, thereby attenuating the insulin signal. Experimental evidence indicates that α-Ketoisocaproate (KIC) contributes to insulin resistance by activating this negative feedback loop. The precise mechanism for this compound's association with insulin resistance is less clear from current literature.

cluster_membrane cluster_cytosol receptor Insulin Receptor substrate IRS-1 receptor->substrate pi3k PI3K substrate->pi3k pip3 PIP3 pi3k->pip3 ATP→ADP pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt glut4 GLUT4 Translocation (Glucose Uptake) akt->glut4 mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 s6k1->substrate Inhibitory Phosphorylation kic α-Ketoisocaproate (KIC) kic->mtorc1 Activates kmv This compound (KMV) resistance Insulin Resistance kmv->resistance Associated with insulin Insulin insulin->receptor

Caption: Insulin signaling pathway and points of interference by KIC and KMV.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the effects of this compound and α-Ketoisocaproate on insulin signaling in a cell-based model, such as L6 myotubes.

start Start: L6 Myoblast Culture diff Differentiate to Myotubes (4-6 days) start->diff serum_starve Serum Starvation (4-6 hours) diff->serum_starve pre_treat Pre-treatment with BCKAs (e.g., 200µM KIC for 18h) serum_starve->pre_treat insulin_stim Insulin Stimulation (e.g., 100nM for 20 min) pre_treat->insulin_stim lysis Cell Lysis insulin_stim->lysis glucose_uptake 2-Deoxyglucose Uptake Assay insulin_stim->glucose_uptake western Western Blot (p-Akt, p-S6K1, etc.) lysis->western scintillation Scintillation Counting glucose_uptake->scintillation data_analysis Data Analysis & Comparison western->data_analysis scintillation->data_analysis

Caption: Standard workflow for studying BCKA effects on insulin signaling.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the impact of BCKAs on insulin signaling.

Cell Culture and Treatment Protocol

This protocol is based on methodologies used for L6 myotubes, a common model for skeletal muscle insulin signaling.

  • Cell Line: L6 rat skeletal muscle myoblasts.

  • Culture Medium: Alpha Modification of Eagle's Medium (AMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

  • Differentiation:

    • Seed L6 myoblasts in 6-well or 12-well plates and grow to ~90% confluency.

    • Induce differentiation by switching to AMEM containing 2% FBS.

    • Maintain in differentiation medium for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

  • Treatment:

    • Prior to treatment, serum-starve the differentiated myotubes in serum-free AMEM for 4-6 hours.

    • Treat cells with the desired concentration of α-Ketoisocaproate or this compound (e.g., 200-400 µM) for a specified duration (e.g., 18 hours).

    • For the final 20 minutes of the experiment, stimulate the cells with insulin (e.g., 100 nM).

    • Immediately after stimulation, wash cells with ice-cold PBS and proceed to cell lysis for protein analysis or glucose uptake assay.

Western Blotting for Insulin Signaling Proteins

This protocol allows for the quantification of changes in the phosphorylation status of key signaling proteins.

  • Cell Lysis:

    • After treatment, lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-IRS1 (Ser612/Ser307)

      • Total IRS1

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to their respective total protein levels.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into the cells, a primary functional readout of insulin action.

  • Preparation: Culture, differentiate, and treat L6 myotubes as described in Protocol 1.

  • Assay Procedure:

    • After the insulin stimulation step, wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells in KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.

    • To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

    • Use another portion of the lysate to determine the protein concentration for normalization.

    • Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min) and compare between treatment groups.

References

Methyl 2-Oxovalerate: A Rising Contender in the Landscape of Type 2 Diabetes Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of Methyl 2-Oxovalerate against established biomarkers for Type 2 Diabetes, providing researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and insights into its metabolic significance.

The global prevalence of type 2 diabetes (T2D) continues to escalate, demanding more sensitive and specific biomarkers for early detection, risk stratification, and monitoring of therapeutic interventions. While traditional markers like Fasting Plasma Glucose (FPG) and Hemoglobin A1c (HbA1c) remain the cornerstones of diagnosis, emerging evidence from the field of metabolomics has identified novel candidates with the potential to provide earlier and more nuanced insights into disease pathogenesis. Among these, this compound, a keto-acid derived from the branched-chain amino acid (BCAA) isoleucine, has garnered significant attention as a strong predictive biomarker for impaired fasting glucose (IFG) and T2D.

This guide provides a comprehensive comparative analysis of this compound against established and other emerging biomarkers for T2D. It is designed to be a valuable resource for researchers and drug development professionals, offering a synthesis of current experimental data, detailed methodologies for key experiments, and visual representations of relevant biochemical pathways and experimental workflows.

Performance Comparison of T2D Biomarkers

The clinical utility of a biomarker is critically dependent on its performance in distinguishing between healthy, pre-diabetic, and diabetic individuals. The following table summarizes the performance of this compound in comparison to established and other emerging biomarkers for T2D. While direct sensitivity and specificity data for this compound are not as commonly reported as for traditional markers, its predictive power is strongly supported by odds ratios from large-scale cohort studies.

BiomarkerClassPerformance MetricValuePopulation/Study
This compound Metabolite (Branched-Chain Keto Acid)Odds Ratio (OR) for IFG1.65 (95% CI: 1.39–1.95)TwinsUK cohort[1]
Odds Ratio (OR) for IFG (Replication)1.68 (95% CI: 1.34–2.11)KORA cohort[1]
Odds Ratio (OR) for IFG (Urine)1.87 (95% CI: 1.27–2.75)TwinsUK cohort[1]
Fasting Plasma Glucose (FPG) Standard Glycemic MarkerOptimal Cut-off for T2D104 mg/dLMeta-analysis
Sensitivity82.3%Meta-analysis
Specificity89.4%Meta-analysis
Hemoglobin A1c (HbA1c) Standard Glycemic MarkerOptimal Cut-off for T2D≥6.5% (diagnostic)ADA/WHO Guidelines
Sensitivity50% (at 6.5% threshold)Meta-analysis
Specificity97.3% (at 6.5% threshold)Meta-analysis
Branched-Chain Amino Acids (BCAAs) Metabolite (Amino Acids)Hazard Ratio (HR) for T2D (highest vs. lowest quartile)2.80 (95% CI: 1.72, 4.53)PREVEND cohort

The Role of this compound in Type 2 Diabetes Pathophysiology

This compound is an intermediate in the catabolism of the essential amino acid isoleucine. Elevated levels of BCAAs (leucine, isoleucine, and valine) and their corresponding keto-acids, including this compound, have been consistently associated with insulin resistance and an increased risk of developing T2D.[2][3] The underlying mechanisms are thought to involve the activation of the mTOR signaling pathway by BCAAs, which can lead to the phosphorylation and inhibition of insulin receptor substrate-1 (IRS-1), thereby impairing insulin signaling. Furthermore, the accumulation of BCAA catabolites may contribute to mitochondrial dysfunction and cellular stress, further exacerbating insulin resistance.

The strong association of this compound with impaired fasting glucose, a pre-diabetic state, suggests its potential as an early indicator of metabolic dysregulation, preceding the onset of overt hyperglycemia. This makes it a particularly interesting candidate for risk stratification and early intervention strategies.

BCAA_Metabolism_T2D Isoleucine Isoleucine M2OV This compound Isoleucine->M2OV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT mTOR mTORC1 Activation Leucine->mTOR Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Mito_Dys Mitochondrial Dysfunction M2OV->Mito_Dys Accumulation KIC->mTOR KIC->Mito_Dys Accumulation KIV->Mito_Dys Accumulation IRS1 IRS-1 Inhibition mTOR->IRS1 Phosphorylation Ins_Resistance Insulin Resistance IRS1->Ins_Resistance Mito_Dys->Ins_Resistance T2D Type 2 Diabetes Ins_Resistance->T2D

BCAA catabolism and its link to insulin resistance and T2D.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation and potential clinical application as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical platforms for metabolomics studies. Below are detailed methodologies for the analysis of this compound in biological samples.

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol is based on established methods for organic acid analysis in urine and involves extraction and derivatization to make the analyte volatile for GC-MS analysis.

1. Sample Preparation (Extraction & Derivatization):

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Acidify the sample to pH < 2 with HCl.

  • Extract the organic acids with 3 x 2 mL of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 45 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-600.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with standards.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol involves protein precipitation followed by direct analysis or derivatization for enhanced sensitivity and specificity.

1. Sample Preparation (Protein Precipitation & Derivatization):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • For derivatization (optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in a suitable buffer and add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to target the keto group.

    • Incubate as required by the derivatization protocol.

2. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Sample_Collection Sample Collection (T2D vs. Control) Metabolomics Untargeted Metabolomics (GC-MS, LC-MS/MS) Sample_Collection->Metabolomics Data_Analysis Data Analysis & Biomarker Identification Metabolomics->Data_Analysis Candidate_Biomarker Candidate Biomarker (this compound) Data_Analysis->Candidate_Biomarker Targeted_Assay Targeted Assay Development (LC-MS/MS) Candidate_Biomarker->Targeted_Assay Cohort_Validation Large Cohort Validation Targeted_Assay->Cohort_Validation Performance_Eval Performance Evaluation (Sensitivity, Specificity, AUC) Cohort_Validation->Performance_Eval Clinical_Utility Assessment of Clinical Utility Performance_Eval->Clinical_Utility

A typical experimental workflow for biomarker discovery and validation.

Conclusion

This compound is a promising biomarker that reflects the underlying metabolic dysregulation in the early stages of type 2 diabetes development. Its strong association with impaired fasting glucose and T2D, supported by robust odds ratios from large-scale studies, positions it as a valuable tool for identifying at-risk individuals. While it may not replace standard glycemic markers for diagnosis, its utility may lie in risk prediction, contributing to multi-marker panels for a more personalized approach to diabetes prevention and management. Further research is warranted to establish standardized assays and validate its performance in diverse populations to fully realize its clinical potential. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.

References

The Strong Association of Methyl 2-Oxovalerate with Impaired Fasting Glucose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying robust biomarkers for prediabetic states like Impaired Fasting Glucose (IFG) is a critical step in developing early intervention strategies. This guide provides a comprehensive comparison of Methyl 2-Oxovalerate, a promising biomarker for IFG, with other potential alternatives, supported by experimental data and detailed methodologies.

A significant body of evidence, primarily from large-scale nontargeted metabolomics studies, has identified this compound (also known as 3-methyl-2-oxovalerate) as a strong predictive biomarker for Imp aired Fasting Glucose (IFG).[1] This branched-chain keto acid (BCKA), a catabolic intermediate of the essential amino acid isoleucine, has demonstrated a consistent and significant association with IFG across different study populations.

Quantitative Analysis: this compound vs. Alternative Biomarkers

The predictive power of a biomarker is best assessed through quantitative measures. The following tables summarize the performance of this compound in comparison to other established and emerging biomarkers for IFG.

Table 1: Performance of this compound as a Biomarker for Impaired Fasting Glucose

Cohort/StudySample TypeOdds Ratio (OR) per 1-SD increase95% Confidence Interval (CI)P-value
TwinsUK[1]Plasma1.651.39 - 1.958.46 x 10⁻⁹
KORA (Replication)[1]Plasma1.681.34 - 2.116.52 x 10⁻⁶
TwinsUK (Validation)[1]Urine1.871.27 - 2.751 x 10⁻³

Table 2: Performance of Alternative Biomarkers for Prediabetes and Related Conditions

BiomarkerConditionOdds Ratio (OR) / Hazard Ratio (HR)95% Confidence Interval (CI)Study/Comment
Metabolites
MannoseMyocardial Infarction (in Normal Glucose Tolerance)2.0 (Adjusted OR)1.2 - 3.6A study on MI risk, not directly IFG, but highlights its link to glucose dysregulation.[2]
GlycineImpaired Glucose ToleranceLower levels predictive-Identified as a predictor for IGT and T2D.
Lysophosphatidylcholine (18:2)Impaired Glucose ToleranceLower levels predictive-Identified as a predictor for IGT and T2D.
AcetylcarnitineImpaired Glucose ToleranceAltered levels observed-Associated with pre-diabetes.
Glycemic Markers
FructosamineIncident Diabetes4.96 (HR for >95th percentile)4.36 - 5.64A marker of short-term glycemic control.
Glycated Albumin (GA)Incident Diabetes6.17 (HR for >95th percentile)5.45 - 6.99Another marker of short-term glycemic control.
1,5-Anhydroglucitol (1,5-AG)Incident DiabetesLower levels associated with higher risk-Reflects recent hyperglycemic excursions.

Experimental Protocols

The identification of this compound as a key biomarker for IFG was primarily achieved through nontargeted metabolomics. The following is a detailed methodology based on the approach used in the landmark TwinsUK study.

Nontargeted Metabolomics Profiling (Metabolon Platform)

1. Sample Preparation:

  • Fasting blood samples are collected and processed to obtain plasma.

  • A proprietary automated solvent extraction method is used to remove proteins and other interfering substances, while preserving a broad spectrum of metabolites.

  • The resulting extract is divided into aliquots for analysis on different liquid chromatography-mass spectrometry (LC-MS) platforms.

2. LC-MS Analysis:

  • Multiple LC-MS platforms are utilized to achieve broad coverage of the metabolome. This typically includes:

    • A reverse-phase ultra-performance liquid chromatography (UPLC)-MS/MS platform with positive ion electrospray ionization (ESI).

    • A reverse-phase UPLC-MS/MS platform with negative ion ESI.

    • A hydrophilic interaction liquid chromatography (HILIC)-UPLC-MS/MS platform with negative ion ESI.

  • The mass spectrometers used are high-resolution instruments, such as Thermo Scientific Q-Exactive mass spectrometers.

  • MS analysis alternates between MS and data-dependent MS² scans to capture precursor ions and their fragmentation patterns.

3. Data Processing and Metabolite Identification:

  • Raw data is processed using proprietary software to extract peaks, perform quality control, and normalize the data.

  • Metabolites are identified by comparing their chromatographic retention times, m/z values, and fragmentation spectra to a reference library of authenticated standards maintained by Metabolon. This library contains thousands of known metabolites.

Signaling Pathways and Logical Relationships

The association between elevated this compound and IFG is rooted in the dysregulation of branched-chain amino acid (BCAA) catabolism and its subsequent impact on insulin signaling.

BCAA_Catabolism_and_Insulin_Resistance cluster_BCAA Branched-Chain Amino Acid (BCAA) Catabolism cluster_Insulin Insulin Signaling Pathway Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Methyl_2_Oxovalerate This compound BCAT->Methyl_2_Oxovalerate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Methyl_2_Oxovalerate->BCKDH mTORC1 mTORC1 Activation Methyl_2_Oxovalerate->mTORC1 Accumulation contributes to Metabolic_Products Downstream Metabolic Products BCKDH->Metabolic_Products Insulin_Resistance Insulin Resistance Insulin_Resistance->BCKDH Impaired activity in Insulin Resistance IRS1_Inhibition IRS-1 Inhibition mTORC1->IRS1_Inhibition leads to Glucose_Uptake Decreased Glucose Uptake IRS1_Inhibition->Glucose_Uptake results in Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Metabolomic Analysis cluster_2 Data Processing & Analysis Fasting_Blood_Sample Fasting Blood Sample Plasma_Separation Plasma Separation Fasting_Blood_Sample->Plasma_Separation Metabolite_Extraction Metabolite Extraction Plasma_Separation->Metabolite_Extraction LCMS_Analysis LC-MS Analysis (Multiple Platforms) Metabolite_Extraction->LCMS_Analysis Data_Acquisition Data Acquisition (MS and MS/MS) LCMS_Analysis->Data_Acquisition Peak_Detection Peak Detection & Alignment Data_Acquisition->Peak_Detection Metabolite_Identification Metabolite Identification (vs. Reference Library) Peak_Detection->Metabolite_Identification Statistical_Analysis Statistical Analysis (Association with IFG) Metabolite_Identification->Statistical_Analysis Biomarker_Validation Biomarker Validation (Replication Cohorts) Statistical_Analysis->Biomarker_Validation

References

A Comparative Guide to the Enzymatic Specificity of Branched-Chain Aminotransferases for Methyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity of Branched-Chain Aminotransferases (BCATs) for the substrate methyl 2-oxovalerate, also known as α-keto-β-methylvalerate or (S)-3-methyl-2-oxopentanoate. This α-keto acid is a key intermediate in the catabolism of the essential amino acid isoleucine. Understanding the kinetic properties of BCATs towards this substrate is crucial for research in metabolic diseases, oncology, and drug development.

Executive Summary

Quantitative Data on BCAT Specificity

Direct comparative kinetic data for human BCAT1 and BCAT2 with this compound as the substrate is limited. However, kinetic parameters for a thermostable BCAT from Thermus thermophilus have been determined, offering a point of comparison for the enzyme's specificity towards different branched-chain α-keto acids.

SubstrateEnzyme SourceVmax (U/mg)Km (mM)Ki (mM) for Substrate Inhibition
(S)-3-Methyl-2-oxovalerate Thermus thermophilus BCAT0.379 ± 0.020.016 ± 01.49 ± 0.34
α-KetoisovalerateThermus thermophilus BCAT0.91 ± 0.050.041 ± 05.2 ± 0.9
α-KetoisocaproateThermus thermophilus BCAT0.62 ± 0.030.043 ± 0.0062.08 ± 0.3

Data sourced from a study on the substrate specificity of branched-chain amino acid aminotransferases.

The data indicates that the Thermus thermophilus BCAT exhibits the highest affinity (lowest Km) for (S)-3-methyl-2-oxovalerate among the tested branched-chain keto acids. However, it also shows the most pronounced substrate inhibition with this substrate, as indicated by the low inhibition constant (Ki).

Experimental Protocols

Coupled-Enzyme Spectrophotometric Assay for BCAT Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of BCATs with this compound.

Principle:

The transamination of an amino donor (e.g., L-glutamate) with the α-keto acid substrate (this compound) is catalyzed by BCAT, producing L-isoleucine and α-ketoglutarate. The rate of α-ketoglutarate formation is monitored in a coupled reaction using L-glutamate dehydrogenase (GDH). GDH catalyzes the reductive amination of α-ketoglutarate to L-glutamate, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the BCAT activity.

Materials:

  • Purified BCAT enzyme (e.g., recombinant human BCAT1 or BCAT2)

  • This compound solution

  • L-glutamate solution

  • NADH solution

  • L-glutamate dehydrogenase (GDH)

  • Pyridoxal 5'-phosphate (PLP) solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a reaction master mix: In the reaction buffer, combine L-glutamate, NADH, GDH, and PLP to their final desired concentrations. Keep the master mix on ice.

  • Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the reaction buffer.

  • Assay Initiation:

    • To each well of a microplate or a cuvette, add the reaction master mix.

    • Add the varying concentrations of this compound to the respective wells/cuvettes.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small, predetermined amount of the purified BCAT enzyme.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. Record data at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation (or a suitable equation for substrate inhibition if observed) using non-linear regression analysis to determine the kinetic parameters Vmax and Km.

Visualizations

Signaling Pathways and Experimental Workflow

BCATs, particularly BCAT1, have been implicated in key cellular signaling pathways that are often dysregulated in disease, such as cancer. The following diagrams illustrate the experimental workflow for determining BCAT specificity and the role of BCAT1 in the mTOR and Wnt signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Enzymes) master_mix Create Master Mix (L-Glutamate, NADH, GDH, PLP) reagents->master_mix add_master_mix Add Master Mix to Plate/Cuvette master_mix->add_master_mix add_substrate Add this compound (Varying Concentrations) add_master_mix->add_substrate initiate Initiate with BCAT Enzyme add_substrate->initiate measure_abs Measure Absorbance at 340 nm initiate->measure_abs calc_velocity Calculate Initial Velocity (V₀) measure_abs->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_kinetics Determine Vmax and Km fit_model->determine_kinetics mTOR_Signaling cluster_input Inputs cluster_cell Cell Leucine Leucine BCAT1 BCAT1 Leucine->BCAT1 mTORC1 mTORC1 Leucine->mTORC1 Activates BCAT1->Leucine Metabolizes S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes _4EBP1->CellGrowth Promotes Wnt_Signaling cluster_pathway Wnt Signaling Pathway BCAT1 BCAT1 Wnt_Active Active Wnt Pathway BCAT1->Wnt_Active Activates beta_catenin_p Phospho-β-catenin (Inactive) Wnt_Active->beta_catenin_p Inhibits Degradation beta_catenin_a Active β-catenin beta_catenin_p->beta_catenin_a TCF_LEF TCF/LEF beta_catenin_a->TCF_LEF Binds to TargetGenes Target Gene Expression (c-Myc, Cyclin D1, MMP7) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation & Invasion TargetGenes->Proliferation

A Head-to-Head Comparison of Methyl 2-Oxovalerate and Alpha-Ketoisocaproate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key branched-chain alpha-keto acids (BCKAs): Methyl 2-Oxovalerate, a metabolite of isoleucine, and alpha-ketoisocaproate (α-KIC), a metabolite of leucine. Understanding the distinct metabolic roles of these molecules is crucial for advancing research in metabolic diseases, including insulin resistance and Maple Syrup Urine Disease (MSUD), as well as for the development of novel therapeutic interventions. While both are intermediates in branched-chain amino acid (BCAA) catabolism, emerging evidence reveals they exert distinct effects on critical metabolic pathways.

Core Metabolic Fates and Signaling

This compound and alpha-ketoisocaproate are generated from their parent amino acids, isoleucine and leucine, respectively, through a reversible transamination step. They are then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1] Dysregulation of this pathway is a hallmark of several metabolic disorders.[2]

Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Leucine Leucine Leucine->BCAT Methyl_2_Oxovalerate This compound BCKD BCKD Methyl_2_Oxovalerate->BCKD alpha_Ketoisocaproate alpha-Ketoisocaproate alpha_Ketoisocaproate->BCKD BCAT->Methyl_2_Oxovalerate BCAT->alpha_Ketoisocaproate Metabolic_Pathways Further Catabolism BCKD->Metabolic_Pathways

BCAA Catabolic Pathway Overview

Quantitative Comparison of Metabolic Effects

The following tables summarize the known quantitative and qualitative effects of this compound and alpha-ketoisocaproate on key metabolic parameters. It is important to note that direct experimental data for this compound is limited in the current literature.

Table 1: Effects on Glucose Metabolism and Insulin Signaling

ParameterThis compoundalpha-Ketoisocaproate (α-KIC)
Insulin Secretion Data not available.Stimulates insulin secretion from pancreatic β-cells.[3]
Insulin-Stimulated Glucose Uptake Associated with impaired fasting glucose (Odds Ratio: 1.65), suggesting a potential negative impact.[4][5]Suppresses insulin-stimulated glucose transport in L6 myotubes by approximately 34%.
mTORC1 Signaling Limited direct data, but as a BCKA, it may influence this pathway.Stimulates mTORC1 signaling.

Table 2: Effects on Mitochondrial Function

ParameterThis compoundalpha-Ketoisocaproate (α-KIC)
Mitochondrial Respiration High levels are potentially neurotoxic and may disrupt energy metabolism.At high concentrations (e.g., 5 mM), it decreases phosphorylating and uncoupled mitochondrial respiration in rat brain.
Reactive Oxygen Species (ROS) Production Implicated in metabolic disturbances that could involve oxidative stress.Increases the production of reactive species in hippocampal neurons.
Mitochondrial Complex Activity Data not available.Reduces the activity of mitochondrial complex I and II-III in the rat hippocampus.

Table 3: Effects on Lipid and Amino Acid Metabolism

ParameterThis compoundalpha-Ketoisocaproate (α-KIC)
Lipid Accumulation Data not available.Enhances lipid accumulation in 3T3-L1 preadipocytes.
Lipogenic Protein Expression Data not available.Increases the expression of lipogenic proteins such as cleaved SREBP1 and SCD1.
Branched-Chain Amino Acid Transaminase (BCAT) Activity Metabolite of isoleucine transamination.Stimulates BCAT activity in kidney and muscle.

Key Signaling Pathway: α-KIC and mTORC1-Mediated Insulin Resistance

Alpha-ketoisocaproate has been shown to play a significant role in inducing insulin resistance in skeletal muscle through the activation of the mTORC1 signaling pathway. This leads to the phosphorylation of Insulin Receptor Substrate 1 (IRS1) at serine residues, which in turn impairs downstream insulin signaling and reduces glucose uptake.

alpha_KIC alpha-Ketoisocaproate mTORC1 mTORC1 alpha_KIC->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates IRS1_Ser IRS1 (Ser) S6K1->IRS1_Ser phosphorylates Insulin_Signaling Insulin Signaling Pathway IRS1_Ser->Insulin_Signaling inhibits Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake promotes

α-KIC-mediated mTORC1 Signaling and Insulin Resistance

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research and validation.

Protocol 1: Assessment of Insulin-Stimulated Glucose Uptake in L6 Myotubes

This protocol is adapted from studies investigating the effects of metabolites on glucose transport in a skeletal muscle cell line.

1. Cell Culture and Differentiation:

  • Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum upon reaching confluence. Allow 5-7 days for differentiation.

2. Treatment:

  • Serum starve myotubes for 4 hours in serum-free DMEM.

  • Pre-incubate cells with either this compound or alpha-ketoisocaproate at desired concentrations (e.g., 100-500 µM) for a specified duration (e.g., 1-4 hours).

  • Stimulate with insulin (e.g., 100 nM) for the final 20-30 minutes of the incubation period.

3. Glucose Uptake Assay:

  • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Add KRH buffer containing 2-deoxy-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (10 µM) and incubate for 10 minutes.

  • Terminate uptake by washing cells three times with ice-cold KRH buffer.

  • Lyse cells with 0.1 M NaOH.

  • Measure radioactivity using a scintillation counter.

  • Normalize glucose uptake to total protein content.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement A Differentiate L6 Myoblasts into Myotubes B Serum Starve Myotubes A->B C Incubate with Test Compound (this compound or α-KIC) B->C D Stimulate with Insulin C->D E Add 2-deoxy-[³H]-glucose D->E F Lyse Cells & Measure Radioactivity E->F

Workflow for Glucose Uptake Assay
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol outlines a common method using a fluorescent probe to assess changes in mitochondrial ROS levels.

1. Cell Culture and Treatment:

  • Plate cells (e.g., neuronal cells, hepatocytes) on glass-bottom dishes suitable for fluorescence microscopy.

  • Treat cells with this compound or alpha-ketoisocaproate at various concentrations for the desired time.

2. Staining:

  • Remove the treatment medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Incubate the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red) at a final concentration of 2-5 µM for 10-30 minutes at 37°C, protected from light.

3. Imaging and Analysis:

  • Wash the cells to remove excess probe.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.

  • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.

  • Compare the fluorescence intensity of treated cells to untreated controls to determine the relative change in mitochondrial ROS production.

Conclusion and Future Directions

The available evidence strongly indicates that alpha-ketoisocaproate is a metabolically active molecule that significantly impacts glucose homeostasis, insulin signaling, and mitochondrial function. Its role in promoting insulin resistance via mTORC1 activation is a key finding for researchers in diabetes and metabolic syndrome.

In contrast, while this compound is recognized as an important biomarker for impaired fasting glucose, there is a significant gap in the literature regarding its direct experimental effects on metabolic pathways. Future head-to-head comparative studies are imperative to fully elucidate the distinct and potentially overlapping metabolic functions of these two critical branched-chain alpha-keto acids. Such research will be instrumental in developing targeted strategies for metabolic diseases.

References

A Comparative Guide to the Quantification of Methyl 2-Oxovalerate: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is critical for advancing our understanding of biological processes and for the development of novel therapeutics. Methyl 2-Oxovalerate, a branched-chain α-keto acid, is a key intermediate in the metabolism of isoleucine. Its accurate measurement is crucial in various research areas, including the study of metabolic disorders. This guide provides an objective comparison of three widely used analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Side-by-Side Comparison of Method Performance

The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound or similar keto acids using HPLC-FLD, GC-MS, and LC-MS/MS.

Performance MetricHPLC with Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **> 0.998≥ 0.998> 0.999
Limit of Detection (LOD) 1.3-5.4 nMNot explicitly found for this compound5 nM
Limit of Quantification (LOQ) 4.2-18 nM~0.938 µg/mL (for α-Ketoglutaric Acid)0.06 - 0.23 µmol/L
Accuracy (Recovery %) 78.4% to 114.3%≤ 93.7% (Inter-day for α-Ketoglutaric Acid)78.4% to 114.3%
Precision (%CV or %RSD) < 9.7% RSD≤ 6.0% (Inter-day for α-Ketoglutaric Acid)< 9.7% RSD

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. This section provides comprehensive methodologies for the quantification of this compound using the three compared analytical techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method relies on the derivatization of this compound with a fluorescent tag, 1,2-diamino-4,5-methylenedioxybenzene (DMB), to enable sensitive detection.

Sample Preparation and Derivatization:

  • Sample Extraction: For cellular or tissue samples, a common method is extraction with 80% methanol to efficiently recover polar metabolites like α-keto acids.

  • Derivatization:

    • Prepare a fresh DMB solution containing 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.

    • In a sealed tube, mix 40 µL of the sample extract with 40 µL of the DMB solution.

    • Heat the mixture at 85°C for 45 minutes.

    • After cooling, the sample is ready for HPLC analysis.[1]

HPLC Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and an aqueous buffer.

  • Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the DMB derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound necessitates a two-step derivatization process to increase its volatility and thermal stability.

Sample Preparation and Derivatization:

  • Sample Pre-treatment: For plasma samples, protein precipitation is performed by adding a 3-fold excess of a cold organic solvent like acetonitrile or methanol, followed by centrifugation. Urine samples may only require centrifugation to remove particulate matter.

  • Internal Standard: An internal standard, such as a stable isotope-labeled organic acid, should be added to the sample.

  • Drying: The sample must be thoroughly dried, as water interferes with the silylation reaction.

  • Oximation: The keto group is first protected by methoximation.

  • Silylation: The carboxylic acid group is then derivatized using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[2]

GC-MS Conditions:

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: A typical temperature program starts at 70°C, holds for 2 minutes, ramps to 280°C at 10°C/min, and holds for 5 minutes.

  • MS Detection: Electron ionization (EI) is used, and the mass spectrometer can be operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, often without the need for derivatization.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, a straightforward protein precipitation is effective. To 50 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Then, add 150 µL of cold acetonitrile to precipitate the proteins.[3]

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions:

  • LC Column: A C18 or a chiral stationary phase column can be used, depending on the need for enantiomeric separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Mandatory Visualization: Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Methanol Extraction Sample->Extraction Derivatization DMB Derivatization (85°C, 45 min) Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Workflow for this compound quantification using HPLC-FLD.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Drying Drying Precipitation->Drying Oximation Oximation Drying->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GC GC Separation (DB-5ms Column) Silylation->GC MS Mass Spectrometry (EI, Scan/SIM) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound quantification using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MSMS Tandem MS (MRM Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for this compound quantification using LC-MS/MS.

References

Distinguishing the Metabolic Impact of Isoleucine-Derived Versus Leucine-Derived Keto Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The branched-chain amino acids (BCAAs) leucine and isoleucine, along with their respective keto acids, α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV), are not merely products of amino acid catabolism but are increasingly recognized as potent signaling molecules with distinct metabolic effects.[1] While elevated levels of both keto acids are associated with metabolic disturbances such as insulin resistance, emerging evidence suggests they exert differential effects on key cellular pathways.[1] This guide provides a comprehensive comparison of the metabolic impacts of KIC and KMV, supported by experimental data and detailed methodologies, to aid researchers in dissecting their unique roles in health and disease.

Core Metabolic Distinctions: A Tabular Comparison

The metabolic fates and signaling impacts of KIC and KMV diverge significantly, influencing major pathways such as insulin signaling, mTOR activation, and mitochondrial bioenergetics. The following tables summarize the key quantitative and qualitative differences based on current experimental evidence.

Parameterα-Ketoisocaproate (KIC) from Leucineα-Keto-β-methylvalerate (KMV) from Isoleucine
Primary Metabolic Fate Predominantly ketogenic, catabolized to acetyl-CoA and acetoacetate.[2]Both ketogenic and glucogenic, catabolized to acetyl-CoA and succinyl-CoA.[2]
Insulin Secretion Stimulates insulin secretion from pancreatic β-cells.[3]Limited direct evidence, but generally considered to have a less potent effect than KIC.
Insulin-Stimulated Glucose Uptake Suppresses insulin-stimulated glucose transport in skeletal muscle cells.Associated with impaired fasting glucose, suggesting a potential negative impact, though direct comparative data on suppression is limited.
mTORC1 Signaling Potent activator of mTORC1 signaling, leading to phosphorylation of S6K1 and 4E-BP1.Less effective than KIC in stimulating mTORC1 signaling.
Mitochondrial Respiration Can inhibit mitochondrial respiration, particularly at higher concentrations.Generally considered to have a less pronounced inhibitory effect on mitochondrial respiration compared to KIC.
Neurotoxicity Considered a significant neurotoxic metabolite, particularly in Maple Syrup Urine Disease (MSUD).Also contributes to neurotoxicity in MSUD, but some studies suggest KIC is a more potent neurotoxin.

Signaling Pathways: A Tale of Two Keto Acids

The differential metabolic effects of KIC and KMV are rooted in their distinct modulation of intracellular signaling cascades.

α-Ketoisocaproate (KIC): A Potent mTORC1 Activator

KIC, the keto acid of leucine, is a well-established activator of the mTORC1 signaling pathway. This activation is thought to be a key mechanism behind its inhibitory effect on insulin-stimulated glucose uptake.

KIC_Signaling KIC α-Ketoisocaproate (KIC) mTORC1 mTORC1 KIC->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates IRS1 IRS-1 S6K1->IRS1 inhibits (Ser phosphorylation) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor InsulinReceptor->IRS1 activates

KIC-mediated mTORC1 signaling and its impact on insulin signaling.
α-Keto-β-methylvalerate (KMV): A More Nuanced Modulator

The specific signaling pathways modulated by KMV are less well-defined than those of KIC. However, evidence suggests its effects may be more subtle and potentially involve pathways beyond direct mTORC1 activation. Some studies indicate that KMV can influence inflammatory signaling pathways and cellular redox balance.

KMV_Signaling KMV α-Keto-β-methylvalerate (KMV) Mitochondria Mitochondria KMV->Mitochondria Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) KMV->Inflammatory_Pathways modulates Redox_Balance Redox Balance KMV->Redox_Balance influences TCA TCA Cycle Mitochondria->TCA fuels Cellular_Metabolism Cellular Metabolism TCA->Cellular_Metabolism Inflammatory_Pathways->Cellular_Metabolism Redox_Balance->Cellular_Metabolism

Proposed signaling interactions of KMV on cellular metabolism.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Measurement of Insulin-Stimulated Glucose Uptake in L6 Myotubes

This protocol outlines the steps to measure the effect of KIC and KMV on insulin-stimulated glucose uptake using the fluorescent glucose analog 2-NBDG.

Materials:

  • L6 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin solution

  • KIC and KMV stock solutions

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture L6 myoblasts to confluence and differentiate into myotubes by switching to differentiation medium for 5-7 days.

  • Serum Starvation: Prior to the assay, starve the myotubes in serum-free medium for 3-4 hours.

  • Keto Acid Incubation: Pre-incubate the cells with the desired concentrations of KIC or KMV in KRH buffer for 1 hour.

  • Insulin Stimulation: Add insulin (e.g., 100 nM final concentration) to the designated wells and incubate for 30 minutes.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

  • Wash: Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Glucose_Uptake_Workflow A Differentiate L6 Myoblasts into Myotubes B Serum Starve Myotubes (3-4 hours) A->B C Pre-incubate with KIC or KMV (1 hour) B->C D Stimulate with Insulin (30 minutes) C->D E Incubate with 2-NBDG (30 minutes) D->E F Wash Cells E->F G Measure Fluorescence F->G

Experimental workflow for the 2-NBDG glucose uptake assay.
Western Blot Analysis of Insulin and mTOR Signaling Proteins

This protocol details the steps to analyze the phosphorylation status of key proteins in the insulin and mTOR signaling pathways, such as Akt and S6K1, in response to KIC or KMV treatment.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K1 (Thr389), anti-total S6K1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The distinct metabolic impacts of the isoleucine-derived keto acid, KMV, and the leucine-derived keto acid, KIC, underscore the importance of studying these molecules individually. While KIC appears to be a more potent modulator of mTORC1 and insulin signaling, the effects of KMV are more nuanced and may involve a broader range of cellular processes. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further elucidate the specific roles of these keto acids in metabolic health and disease, paving the way for the development of more targeted therapeutic strategies.

References

Mendelian Randomization Analysis of the BCAA Metabolic Pathway and Disease Risk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of Causal Links Between Branched-Chain Amino Acid Metabolism and Cardiometabolic Diseases

This guide provides a comparative analysis of the causal relationships between elevated levels of branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine—and the risk of major diseases, as determined by Mendelian randomization (MR) studies. While direct MR evidence for specific BCAA catabolites such as methyl 2-oxovalerate is emerging, the robust data on their parent amino acids offers a strong, scientifically-grounded proxy for understanding the causal role of this metabolic pathway in disease etiology. Genetic variants that influence BCAA levels often do so by affecting their catabolism, thereby implicating the entire downstream pathway, including the production of alpha-keto acids like this compound.

Core Principles of Mendelian Randomization

Mendelian randomization is a genetic epidemiology method that utilizes genetic variants as instrumental variables to infer causal relationships between an exposure (e.g., a metabolite) and an outcome (e.g., a disease)[1][2][3]. By leveraging the random assortment of genes from parents to offspring during conception, MR minimizes confounding and reverse causation biases that can plague traditional observational studies[1][4].

cluster_assumptions Z Genetic Variant (SNP) X Exposure (e.g., this compound) Z->X Assumption 1: Relevance Y Outcome (e.g., Disease Risk) Z->Y Association measured X->Y Causal effect to be estimated U Unmeasured Confounders (e.g., Lifestyle, Environment) U->X U->Y A2 Assumption 2 (Independence): Genetic variant is independent of confounders. A3 Assumption 3 (Exclusion-Restriction): Genetic variant affects outcome ONLY through the exposure.

Figure 1. Core principles of Mendelian randomization.

The BCAA Catabolic Pathway

This compound (also known as 3-methyl-2-oxovalerate) is a key intermediate in the catabolism of the essential amino acid isoleucine. The initial and rate-limiting step in BCAA catabolism is catalyzed by the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex. Genetic variants in genes like PPM1K, which encodes an activator of the BCKD complex, are strongly associated with circulating levels of all three BCAAs and their corresponding alpha-keto acids.

ILE Isoleucine BCAT BCAT ILE->BCAT LEU Leucine LEU->BCAT VAL Valine VAL->BCAT KMV This compound (KMV) BCAT->KMV Transamination KIC α-Ketoisocaproate (KIC) BCAT->KIC Transamination KIV α-Ketoisovalerate (KIV) BCAT->KIV Transamination BCKD BCKD Complex (Rate-Limiting Step) KMV->BCKD KIC->BCKD KIV->BCKD Downstream Downstream Metabolism (Energy Production) BCKD->Downstream Oxidative Decarboxylation

Figure 2. Simplified BCAA catabolic pathway leading to this compound.

Comparative Analysis of Causal Effects on Disease Risk

Mendelian randomization studies have consistently demonstrated a causal relationship between genetically elevated BCAA levels and an increased risk of type 2 diabetes and cardiovascular disease. The data suggests that impaired BCAA metabolism is a causal factor in the development of these conditions.

Exposure (Genetically Predicted)Outcome DiseaseOdds Ratio (95% CI) per 1-SD Increasep-valueReference
Isoleucine Type 2 Diabetes1.44 (1.26 - 1.65)9.5 x 10⁻⁸
Leucine Type 2 Diabetes1.85 (1.41 - 2.42)7.3 x 10⁻⁶
Valine Type 2 Diabetes1.54 (1.28 - 1.84)4.2 x 10⁻⁶
Total BCAAs Coronary Artery Disease1.08 (1.02 - 1.14)< 0.05
Leucine Hypertension (SBP)β = 1.790.001
Isoleucine Hypertension (SBP)β = 1.622.14 x 10⁻⁴

Note: Odds Ratios (OR) > 1 indicate an increased risk of disease. Beta (β) coefficients represent the change in the outcome (in mmHg for SBP) per 1-SD increase in metabolite levels.

The findings consistently point towards a causal role of impaired BCAA metabolism in the etiology of type 2 diabetes. Furthermore, evidence suggests that higher BCAA levels are causally associated with dyslipidemia (higher triglycerides and lower HDL cholesterol) and may contribute to the risk of coronary artery disease, partly mediated by effects on blood pressure and type 2 diabetes.

Experimental Protocols: A Two-Sample MR Workflow

The majority of the cited studies employ a two-sample Mendelian randomization approach. This method uses summary statistics from two separate, large-scale genome-wide association studies (GWAS): one for the exposure (BCAA levels) and one for the outcome (disease).

Methodology Steps:
  • Instrumental Variable (IV) Selection:

    • Genetic variants (SNPs) robustly associated with the exposure (e.g., isoleucine, leucine, or valine levels) are identified from a large-scale GWAS of metabolites.

    • A stringent genome-wide significance threshold (typically p < 5 x 10⁻⁸) is applied to select the SNPs.

    • The selected SNPs are pruned to ensure they are independent (i.e., not in high linkage disequilibrium) to satisfy MR assumptions.

  • Data Extraction:

    • For each selected SNP, the effect size (beta coefficient) and standard error for its association with the exposure are extracted from the metabolite GWAS.

    • The effect size and standard error for the same SNPs' association with the outcome disease are extracted from a separate, non-overlapping disease GWAS consortium (e.g., DIAGRAM for type 2 diabetes, CARDIoGRAMplusC4D for coronary artery disease).

  • Causal Effect Estimation:

    • The causal effect of the exposure on the outcome is estimated by combining the SNP-exposure and SNP-outcome associations. The primary method is typically the Inverse-Variance Weighted (IVW) meta-analysis, which combines the Wald ratios (SNP-outcome effect / SNP-exposure effect) for each SNP.

    • The IVW method provides the highest statistical power when all SNPs are valid instruments.

  • Sensitivity Analyses:

    • To test the robustness of the findings and assess potential violations of MR assumptions (particularly horizontal pleiotropy, where a genetic variant affects the outcome through a pathway independent of the exposure), several sensitivity analyses are performed:

      • MR-Egger Regression: Can detect and adjust for directional pleiotropy, but has lower statistical power.

      • Weighted Median Estimator: Provides a consistent causal estimate even if up to 50% of the genetic instruments are invalid.

      • Leave-One-Out Analysis: Systematically removes each SNP from the analysis to check if the overall estimate is driven by a single influential variant.

start Start gwas1 GWAS for Exposure (e.g., BCAA levels in 16,596 individuals) start->gwas1 select_snps 1. Select Independent SNPs (p < 5x10⁻⁸) gwas1->select_snps extract_effects 2. Extract SNP-Exposure and SNP-Outcome Associations select_snps->extract_effects gwas2 GWAS for Outcome (e.g., T2D in >300,000 individuals) gwas2->extract_effects ivw 3. Estimate Causal Effect (Inverse-Variance Weighted Method) extract_effects->ivw sensitivity 4. Perform Sensitivity Analyses (MR-Egger, Weighted Median, etc.) ivw->sensitivity end End: Causal Inference sensitivity->end

Figure 3. Standard workflow for a two-sample Mendelian randomization analysis.

Conclusion and Implications

The evidence from Mendelian randomization analyses strongly supports a causal role for impaired BCAA metabolism in the development of type 2 diabetes and cardiovascular risk factors. While these studies primarily use the parent BCAAs as the exposure, the genetic instruments often relate to the catabolic pathway, directly implicating downstream metabolites like this compound. These findings highlight the BCAA metabolic pathway as a potential target for therapeutic interventions aimed at reducing the risk of cardiometabolic diseases. Future research focusing directly on the causal effects of specific BCAA catabolites will further refine our understanding and may uncover more precise targets for drug development.

References

Assessing the Clinical Utility of Urinary vs. Plasma Methyl 2-Oxovalerate Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxovalerate, also known as α-keto-β-methylvaleric acid, is a branched-chain keto acid (BCKA) derived from the metabolism of the essential amino acid isoleucine. Its accumulation in biological fluids is a key indicator of certain metabolic disorders. This guide provides a comprehensive comparison of the clinical utility of measuring this compound in urine versus plasma. We will delve into the relevant metabolic pathways, present available quantitative data, and provide detailed experimental protocols for analysis in both matrices. This information is intended to assist researchers and drug development professionals in selecting the most appropriate biomarker strategy for their clinical and preclinical studies.

Clinical Significance of this compound

Elevated levels of this compound are primarily associated with two major clinical conditions:

  • Maple Syrup Urine Disease (MSUD): This rare, inherited metabolic disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is responsible for the breakdown of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding ketoacids.[1] The accumulation of these compounds, including this compound, leads to neurotoxicity and can be life-threatening if not diagnosed and managed early.[2] Monitoring this compound levels in either urine or blood is crucial for the diagnosis and therapeutic monitoring of MSUD.[3]

  • Type 2 Diabetes (T2D) and Impaired Fasting Glucose (IFG): Recent metabolomics studies have identified this compound as a strong predictive biomarker for IFG and T2D.[4] Elevated plasma levels of this metabolite are significantly associated with an increased risk of developing these conditions.[4] Furthermore, studies have shown that urinary levels of this compound also correlate with IFG, suggesting its potential as a non-invasive screening tool.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in urine and plasma. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: Urinary this compound Levels

ConditionReported LevelsReference
Healthy Individuals (Pediatric) 3.39 - 62.67 µmol/mmol creatinine
Healthy Individuals (General) ≤ 2 mmol/mol creatinine
Maple Syrup Urine Disease (MSUD) Significantly elevated excretion of branched-chain ketoacids. The fractional renal excretion of (S)- and (R)-3-methyl-2-oxopentanoate can range from 0.26-24.6% and 0.1-35.9%, respectively, and is correlated with plasma concentrations.
Impaired Fasting Glucose (IFG) Correlated with IFG (Odds Ratio: 1.87 [95% CI 1.27–2.75], P = 1 × 10−3).

Table 2: Plasma this compound Levels

ConditionReported LevelsReference
Healthy Individuals Specific reference ranges for healthy adults are not well-established in the provided search results.
Maple Syrup Urine Disease (MSUD) In patients under therapy, the average ratio of the (R)- to (S)-enantiomer is 0.35. Absolute concentrations are significantly elevated in untreated patients.
Impaired Fasting Glucose (IFG) Strongest predictive biomarker for IFG after glucose (Odds Ratio: 1.65 [95% CI 1.39–1.95], P = 8.46 × 10−9). Replicated in an independent population (OR 1.68 [1.34–2.11], P = 6.52 × 10−6).
Type 2 Diabetes (T2D) Significantly elevated in individuals with T2D compared to control subjects.

Discussion on Clinical Utility: Urine vs. Plasma

FeatureUrinary this compoundPlasma this compound
Sample Collection Non-invasive, easy to collect, suitable for large-scale screening.Invasive, requires a trained phlebotomist.
Sample Stability Generally stable when stored frozen.Requires proper handling and storage to prevent degradation.
Concentration Reflects accumulation over a period, can be influenced by hydration status (normalization to creatinine is recommended).Provides a snapshot of the current metabolic state.
Clinical Significance Established for MSUD diagnosis and monitoring. Emerging as a potential non-invasive biomarker for T2D risk.Well-established for MSUD diagnosis and management. Strong predictive biomarker for T2D and IFG.
Analytical Considerations Often requires derivatization for GC-MS analysis due to the polarity and thermal instability of keto acids.Can be analyzed directly after protein precipitation using LC-MS/MS.

The choice between urine and plasma for measuring this compound depends on the specific clinical or research question.

  • For non-invasive screening and large epidemiological studies, particularly for T2D risk assessment, urinary this compound is a promising candidate. Its ease of collection makes it highly advantageous.

  • For the definitive diagnosis and acute management of MSUD, plasma this compound is currently the standard. It provides a real-time assessment of the patient's metabolic status, which is critical for guiding immediate therapeutic interventions.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism Pathway

The following diagram illustrates the metabolic pathway for the breakdown of the branched-chain amino acid isoleucine, which leads to the formation of this compound. A deficiency in the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex is the underlying cause of Maple Syrup Urine Disease.

BCAA_Catabolism Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Methyl_2_Oxovalerate This compound (α-keto-β-methylvalerate) BCAT->Methyl_2_Oxovalerate Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Methyl_2_Oxovalerate->BCKDH Metabolites Further Metabolites BCKDH->Metabolites Oxidative Decarboxylation MSUD Maple Syrup Urine Disease (MSUD) BCKDH->MSUD   Deficiency leads to

Branched-Chain Amino Acid Catabolism Pathway
Experimental Workflow: Urinary this compound Analysis (GC-MS)

This diagram outlines the typical workflow for the analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Urine_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Collection Extraction Organic Acid Extraction Urine_Collection->Extraction Derivatization Derivatization (e.g., Oximation and Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Urinary this compound Analysis Workflow
Experimental Workflow: Plasma this compound Analysis (LC-MS/MS)

This diagram illustrates the typical workflow for the analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Plasma_Workflow cluster_sample_prep_plasma Sample Preparation cluster_analysis_plasma Analysis Plasma_Collection Plasma Collection Protein_Precipitation Protein Precipitation Plasma_Collection->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Processing_Plasma Data Processing and Quantification LC_MS_MS->Data_Processing_Plasma

Plasma this compound Analysis Workflow

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is based on established methods for organic acid analysis in urine.

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Hydroxylamine hydrochloride

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • To 1 mL of urine, add the internal standard.

  • Acidify the sample to pH < 2 with HCl.

  • Extract the organic acids with 2 x 2 mL of ethyl acetate by vortexing for 1 minute followed by centrifugation.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • For derivatization, first perform oximation by adding a solution of hydroxylamine hydrochloride in pyridine and incubating.

  • Follow with silylation by adding MSTFA with 1% TMCS and incubating at an elevated temperature (e.g., 60-80°C).

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold, then ramp to a final temperature (e.g., 280-300°C).

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Impact (EI).

  • Data Acquisition: Scan mode or selected ion monitoring (SIM) for targeted quantification.

Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS

This protocol is adapted from methods for the analysis of α-keto acids in biological fluids.

1. Materials and Reagents:

  • (S)-3-methyl-2-oxovalerate standard

  • Stable isotope-labeled internal standard (e.g., (S)-3-methyl-2-oxovalerate-¹³C₅, ¹⁵N)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program to separate the analyte from other plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

References

Validating Compound Efficacy: A Comparative Guide to the Akt-FoxO3a Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Akt-FoxO3a signaling pathway is a critical regulator of cellular processes, including cell survival, proliferation, apoptosis, and stress resistance. Its dysregulation is implicated in numerous diseases, particularly cancer. As such, it represents a key target for therapeutic intervention. This guide provides a comparative overview of the validation of compounds that modulate this pathway, offering insights into their effects and the experimental methodologies used to ascertain them.

The Akt-FoxO3a Signaling Pathway: A Synopsis

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cell signaling. When activated, typically by growth factors via phosphoinositide 3-kinase (PI3K), Akt phosphorylates a variety of downstream targets, including the Forkhead box O3 (FoxO3a) transcription factor.[1] This phosphorylation event leads to the sequestration of FoxO3a in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity.[2] In its unphosphorylated, active state, nuclear FoxO3a binds to the promoters of target genes that regulate apoptosis (e.g., Bim, FasL, TRAIL) and cell cycle arrest (e.g., p27Kip1), thereby acting as a tumor suppressor.[2] Consequently, inhibition of Akt or the Akt-FoxO3a interaction is a promising strategy for cancer therapy.

Akt_FoxO3a_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt FoxO3a_cyto FoxO3a p_Akt->FoxO3a_cyto Phosphorylates p_FoxO3a p-FoxO3a (Inactive) FoxO3a_cyto->p_FoxO3a FoxO3a_nucl FoxO3a FoxO3a_cyto->FoxO3a_nucl Translocates 14-3-3 14-3-3 p_FoxO3a->14-3-3 Binds 14-3-3->p_FoxO3a Sequesters in Cytoplasm DNA DNA FoxO3a_nucl->DNA Binds Target_Genes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) DNA->Target_Genes Initiates

Diagram 1: The Akt-FoxO3a Signaling Pathway.

Comparative Analysis of Pathway Modulators

A variety of natural and synthetic compounds have been investigated for their ability to modulate the Akt-FoxO3a pathway. The following table summarizes the effects of several prominent examples.

Compound/InhibitorCell Line/ModelKey Observed Effects on Akt-FoxO3a Pathway
Withaferin A Prostate Cancer CellsInhibits Akt, facilitating nuclear shuttling of FoxO3a.[3]
Breast Cancer CellsInduces FoxO3a- and Bim-dependent apoptosis.[4]
Isoflavones Prostate Cancer CellsInhibits phosphorylation of Akt and FoxO3a; promotes FoxO3a nuclear translocation.
Resveratrol HepG2 CellsDiminishes Akt-mediated phosphorylation of FoxO3a; enhances nuclear levels of FoxO3a.
Rat Model (UUO)In a model of unilateral ureteral obstruction, resveratrol intervention increased the phosphorylation of FoxO3a, preventing its nuclear translocation. This highlights context-dependent effects.
PI-103 (PI3K/mTOR inhibitor)Neuroblastoma CellsActivates FoxO3a and triggers apoptosis.
MK-2206 (Akt inhibitor)Neuroblastoma CellsInduces apoptosis, with sensitivity correlating to FoxO3a levels.

Experimental Protocols for Pathway Validation

Objective validation of a compound's effect on the Akt-FoxO3a pathway relies on a combination of robust experimental techniques. Below are detailed protocols for key assays.

Western Blotting for Protein Phosphorylation and Expression

This technique is fundamental for assessing the phosphorylation status of Akt and FoxO3a, which directly reflects pathway activity.

  • Cell Lysis:

    • Treat cells with the compound of interest for the desired time and at various concentrations.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, Ser473), total Akt, phosphorylated FoxO3a (p-FoxO3a), and total FoxO3a overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify changes in protein levels.

Luciferase Reporter Assay for FoxO3a Transcriptional Activity

This assay quantifies the ability of FoxO3a to bind to its target DNA sequences and activate gene transcription.

  • Plasmid Transfection:

    • Co-transfect cells with a firefly luciferase reporter plasmid containing FoxO3a binding sites (e.g., 3xDBE) and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with the test compound.

  • Luciferase Activity Measurement:

    • After the desired treatment period, lyse the cells using the assay-specific lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates enhanced FoxO3a transcriptional activity.

Co-Immunoprecipitation for Akt-FoxO3a Interaction

This technique is used to determine if a compound disrupts the physical interaction between Akt and FoxO3a.

  • Cell Lysis:

    • Treat and lyse cells as described for Western blotting, using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against Akt or FoxO3a overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

    • Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if Akt was immunoprecipitated, blot for FoxO3a).

Experimental Workflow for Compound Validation

The following diagram illustrates a logical workflow for validating the effect of a novel compound on the Akt-FoxO3a pathway.

Experimental_Workflow Start Hypothesized Akt-FoxO3a Modulator Cell_Treatment Treat Cells with Compound (Dose-Response and Time-Course) Start->Cell_Treatment Western_Blot Western Blot Analysis (p-Akt, Akt, p-FoxO3a, FoxO3a) Cell_Treatment->Western_Blot Pathway_Activity Assess Pathway Activity Western_Blot->Pathway_Activity Luciferase_Assay FoxO3a Luciferase Reporter Assay Pathway_Activity->Luciferase_Assay Modulation Confirmed Transcriptional_Activity Assess Transcriptional Activity Luciferase_Assay->Transcriptional_Activity Co_IP Co-Immunoprecipitation (Akt-FoxO3a Interaction) Transcriptional_Activity->Co_IP Modulation Confirmed Interaction_Study Assess Protein Interaction Co_IP->Interaction_Study Downstream_Effects Analyze Downstream Effects (Apoptosis, Cell Cycle) Interaction_Study->Downstream_Effects Modulation Confirmed Conclusion Validated Modulator of Akt-FoxO3a Pathway Downstream_Effects->Conclusion

Diagram 2: Experimental workflow for compound validation.

References

A Comparative Analysis of Methyl 2-Oxovalerate and Other Branched-Chain Keto Acids in Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding α-keto acids (BCKAs) in bodily fluids and tissues.[1][2][3] The accumulation of these metabolites, particularly the BCKAs, is highly neurotoxic and is a primary contributor to the severe neurological symptoms observed in MSUD patients, including encephalopathy, seizures, and developmental delay.[4]

This guide provides a comparative study of the three primary BCKAs that accumulate in MSUD:

  • α-ketoisocaproate (KIC) , derived from leucine.

  • α-keto-β-methylvalerate (KMV) or Methyl 2-Oxovalerate , derived from isoleucine.

  • α-ketoisovalerate (KIV) , derived from valine.

We will objectively compare their performance in inducing cellular toxicity and dysfunction, supported by experimental data, and provide detailed methodologies for key experiments.

Data Presentation: Comparative Neurotoxicity of BCKAs

The neurotoxic effects of KIC, KMV, and KIV are multifactorial, primarily involving the disruption of cellular energy metabolism, induction of oxidative stress, and interference with neurotransmitter systems. While all three BCKAs contribute to the pathophysiology of MSUD, experimental evidence suggests differential levels of toxicity.

Table 1: Comparative Effects of Branched-Chain Keto Acids on Cellular Functions

Parameterα-ketoisocaproate (KIC)α-keto-β-methylvalerate (KMV)α-ketoisovalerate (KIV)Reference
Mitochondrial Respiration Potent inhibitor; significantly decreases phosphorylating and uncoupled respiration.Less potent inhibitor compared to KIC.Less potent inhibitor compared to KIC.
Cell Viability (Neuronal & Glial Cells) Induces dose-dependent cell death; synergistic toxicity with leucine.Induces morphological alterations and cell death in astrocytes.Induces morphological alterations and cell death in astrocytes; shows in vivo convulsant properties.
Oxidative Stress Induces lipid peroxidation and reduces antioxidant defenses.Contributes to oxidative stress.Contributes to oxidative stress.
Creatine Kinase Activity Inhibits activity.-Inhibits activity.
GFAP Phosphorylation Increases in vitro phosphorylation.Increases in vitro phosphorylation.Increases in vitro phosphorylation.

Experimental Protocols

Measurement of Branched-Chain Keto Acids in Plasma and Urine

Principle: This method involves the derivatization of BCKAs followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry.

Protocol:

  • Sample Preparation:

    • Deproteinize plasma or urine samples by adding a precipitating agent (e.g., methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Derivatization:

    • React the BCKAs in the supernatant with a derivatizing agent, such as o-phenylenediamine (OPD), to form fluorescent quinoxalinol derivatives.

  • Chromatographic Separation:

    • Inject the derivatized sample into a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a mixture of methanol and water) to separate the derivatized BCKAs.

  • Detection and Quantification:

    • Detect the fluorescent derivatives using a fluorescence detector.

    • Quantify the concentration of each BCKA by comparing the peak areas to a standard curve generated with known concentrations of KIC, KMV, and KIV.

Assessment of BCKA-Induced Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Plate neuronal or glial cells in a 96-well plate at a suitable density.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Expose the cells to varying concentrations of KIC, KMV, and KIV for a predetermined duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (medium without BCKAs).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Quantification of Oxidative Stress Markers

Principle: Oxidative stress can be assessed by measuring markers of lipid peroxidation (e.g., malondialdehyde - MDA) and DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine - 8-OHdG).

Protocol for Malondialdehyde (MDA) Assay (TBARS Assay):

  • Sample Preparation:

    • Homogenize cell or tissue samples in a suitable buffer.

  • Reaction:

    • Add thiobarbituric acid (TBA) reagent to the homogenate.

    • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

  • Measurement:

    • After cooling, measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA levels using a standard curve prepared with an MDA standard.

Signaling Pathways and Experimental Workflows

BCKA-Induced Neurotoxicity Signaling Pathway

The accumulation of BCKAs in MSUD disrupts several critical signaling pathways, leading to neuronal dysfunction and death. A key mechanism is the interference with glutamate metabolism. The excess BCKAs, particularly KIC, can drive the reverse reaction of the branched-chain aminotransferase (BCAT), consuming glutamate to produce the corresponding BCAA and α-ketoglutarate. This depletion of the major excitatory neurotransmitter, glutamate, has profound effects on neuronal function. Furthermore, BCKAs induce oxidative stress and mitochondrial dysfunction, which can trigger apoptotic cell death pathways.

BCKA_Neurotoxicity BCKAs ↑ Branched-Chain Keto Acids (BCKAs) (KIC, KMV, KIV) BCAT Branched-Chain Aminotransferase (BCAT) (Reverse Reaction) BCKAs->BCAT Drives Mitochondrial_Dysfunction Mitochondrial Dysfunction BCKAs->Mitochondrial_Dysfunction Induces Oxidative_Stress Oxidative Stress (↑ ROS) BCKAs->Oxidative_Stress Induces Glutamate ↓ Glutamate BCAT->Glutamate Depletes aKG ↑ α-Ketoglutarate BCAT->aKG BCAAs ↑ Branched-Chain Amino Acids (BCAAs) BCAT->BCAAs Neurotransmitter_Imbalance Neurotransmitter Imbalance Glutamate->Neurotransmitter_Imbalance Neuronal_Death Neuronal Death Neurotransmitter_Imbalance->Neuronal_Death Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Neuronal_Death

Caption: Signaling pathways in BCKA-induced neurotoxicity.

Experimental Workflow for Comparing BCKA Neurotoxicity

A systematic workflow is essential for the comparative analysis of the neurotoxic effects of different BCKAs. This involves a series of in vitro experiments to assess various cellular parameters.

Experimental_Workflow cluster_assays Assess Cellular Parameters Start Start: Prepare Neuronal/Glial Cell Cultures Treatment Treat cells with varying concentrations of KIC, KMV, and KIV Start->Treatment Incubation Incubate for defined periods (e.g., 24h, 48h, 72h) Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Oxidative_Stress_Assay Oxidative Stress (e.g., MDA Assay) Incubation->Oxidative_Stress_Assay Mitochondrial_Function_Assay Mitochondrial Function (e.g., Respiration Assay) Incubation->Mitochondrial_Function_Assay Apoptosis_Assay Apoptosis (e.g., Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Comparative Evaluation MTT_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Mitochondrial_Function_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Comparative Neurotoxicity Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-Oxovalerate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of methyl 2-oxovalerate, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Given that this compound is identified as a combustible liquid, it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound" or "Flammable Organic Waste." The container must be made of a material compatible with the chemical, typically glass or polyethylene.

    • Do not mix this compound with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.

  • Container Management:

    • Use a clean, leak-proof container with a secure screw-top cap.

    • The container should be filled to no more than 80% of its capacity to allow for vapor expansion.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Ensure the storage area is cool, dry, and away from sources of ignition such as open flames, hot surfaces, and direct sunlight.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a period defined by your institution's policies (typically not exceeding one year), contact your EHS department to arrange for a hazardous waste pickup.

    • Provide them with the accurate chemical name and any available hazard information.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information and its implications for disposal, based on available data for the compound and its analogs.

PropertyValue/ClassificationDisposal Implication
Physical State LiquidMust be collected in a leak-proof liquid waste container.
Flammability Combustible Liquid[1]Treat as flammable waste. Store away from ignition sources. Do not dispose of in regular trash.
GHS Hazard Statements Not definitively classifiedIn the absence of a specific SDS, handle with caution as potentially hazardous. Assume it may be harmful if swallowed, in contact with skin, or inhaled.
Aquatic Hazard Not definitively classifiedDo not dispose of down the drain to prevent potential harm to aquatic life.
Reactivity No specific data foundAvoid mixing with incompatible materials like strong oxidizing agents, acids, or bases. Store separately from other chemical waste streams.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated assess Assess Hazards (Combustible Liquid) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe no_drain Do NOT Dispose Down Drain assess->no_drain no_trash Do NOT Dispose in Regular Trash assess->no_trash container Select Compatible, Labeled Waste Container ppe->container transfer Transfer Waste to Container in a Fume Hood container->transfer seal Securely Seal Container (Fill to <80% capacity) transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Contact EHS for Hazardous Waste Pickup store->pickup

References

Personal protective equipment for handling Methyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 2-Oxovalerate

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling this compound (CAS 6376-59-6) in a laboratory setting. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks to researchers and the environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid.[1] While specific toxicity data is limited, related compounds suggest it may cause skin and eye irritation. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Regularly inspect gloves for any signs of degradation or puncture.
Skin and Body Protection A flame-retardant lab coat is required. Additional protective clothing may be necessary depending on the scale of the operation.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
II. Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Property Value Source
Molecular Formula C₆H₁₀O₃PubChem
Molecular Weight 130.14 g/mol PubChem
Physical State LiquidTCI
Appearance White to Yellow to Green clear liquidTCI
Boiling Point 62 °C / 12 mmHgTCI
Flash Point 61 °CTCI
Specific Gravity 1.03TCI
III. Operational Plan: Handling and Storage

Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary PPE as outlined in Section I.

  • Have a spill kit readily accessible.

  • Prepare a designated and clearly labeled waste container for this compound waste.

Handling:

  • Conduct all work with this compound inside a chemical fume hood.

  • Ground all equipment to prevent static discharge, as the substance is a combustible liquid.

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2]

IV. Disposal Plan

Waste Collection:

  • Collect all this compound waste, including contaminated materials (e.g., pipette tips, paper towels), in a designated, sealed, and properly labeled waste container.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

V. Emergency Procedures

Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Do not use a solid stream of water, as it may scatter and spread the fire.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

start Start: Obtain this compound prep Step 1: Preparation - Assemble PPE - Prepare Fume Hood - Ready Spill Kit start->prep handling Step 2: Handling - Work in Fume Hood - Ground Equipment - Avoid Contact prep->handling storage Step 3: Storage - Cool, Dry, Ventilated - Tightly Closed Container - Away from Incompatibles handling->storage If not for immediate use disposal_prep Step 4: Waste Collection - Designated Labeled Container handling->disposal_prep emergency Emergency Procedures - Spill - Fire - Exposure handling->emergency storage->handling For subsequent use storage->emergency disposal Step 5: Disposal - Licensed Waste Disposal - Follow Regulations disposal_prep->disposal disposal_prep->emergency end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-Oxovalerate
Reactant of Route 2
Methyl 2-Oxovalerate

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